molecular formula C24H18N2O4S B12394498 Mtb-IN-4

Mtb-IN-4

Cat. No.: B12394498
M. Wt: 430.5 g/mol
InChI Key: AFPFIBQRMGGEOM-UHFFFAOYSA-N
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Description

Mtb-IN-4 is a useful research compound. Its molecular formula is C24H18N2O4S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

8-cyclopropyl-7-(3-naphthalen-2-yl-1,2-oxazol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H18N2O4S/c27-21-10-17(22(14-6-7-14)23-26(21)19(12-31-23)24(28)29)20-11-18(25-30-20)16-8-5-13-3-1-2-4-15(13)9-16/h1-5,8-11,14,19H,6-7,12H2,(H,28,29)

InChI Key

AFPFIBQRMGGEOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N(C(CS3)C(=O)O)C(=O)C=C2C4=CC(=NO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Foundational & Exploratory

Mtb-IN-4: An In-Depth Technical Guide on its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Mtb-IN-4" is referenced in commercial literature as an isoxazole-based inhibitor of Mycobacterium tuberculosis (Mtb) that impedes respiration and biofilm formation. However, a primary research publication explicitly detailing the mechanism of a compound with this exact identifier has not been located in the public domain. This guide, therefore, synthesizes the known mechanisms of action for structurally related isoxazole antitubercular agents, which predominantly target mycolic acid biosynthesis, and integrates the reported effects on respiration and biofilm formation as likely downstream or complementary actions. The data and protocols presented are based on established methodologies for analogous compounds.

Core Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The primary mechanism of action for many isoxazole-based antitubercular compounds is the inhibition of enzymes essential for the synthesis of mycolic acids, which are crucial long-chain fatty acids in the mycobacterial cell wall. A key target identified for isoxazole inhibitors is FadD32 , a fatty acyl-AMP ligase.

FadD32 plays a critical role in the mycolic acid synthesis pathway by activating long-chain fatty acids through adenylation, a necessary step for their subsequent condensation to form the final mycolic acid structure. Inhibition of FadD32 disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.

Signaling Pathway of FadD32 Inhibition

FadD32_Inhibition cluster_Mtb Mycobacterium tuberculosis Fatty_Acid Fatty Acid FadD32 FadD32 (Fatty Acyl-AMP Ligase) Fatty_Acid->FadD32 ATP ATP ATP->FadD32 Acyl_AMP Acyl-AMP Intermediate FadD32->Acyl_AMP Adenylation PKS13 PKS13 Acyl_AMP->PKS13 Mycolic_Acid_Precursor Mycolic Acid Precursor PKS13->Mycolic_Acid_Precursor Mycolic_Acid Mycolic Acid Synthesis Mycolic_Acid_Precursor->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mtb_IN_4 This compound (Isoxazole Inhibitor) Mtb_IN_4->Inhibition Inhibition->FadD32 Inhibition

Caption: Inhibition of FadD32 by this compound blocks mycolic acid synthesis.

Secondary and Downstream Effects

The disruption of the mycobacterial cell wall and cellular metabolism due to FadD32 inhibition can lead to secondary effects, such as impaired respiration and inhibition of biofilm formation.

Impeding Mtb Respiration

While a direct interaction with a respiratory chain component has not been definitively established for this compound, the inhibition of cell wall synthesis can lead to generalized cellular stress and metabolic dysregulation, which in turn can affect the efficiency of the electron transport chain. This can manifest as a reduction in oxygen consumption and ATP production.

Inhibition of Biofilm Formation

Mycobacterium tuberculosis can form biofilms, which are communities of bacteria encased in an extracellular matrix. These biofilms are associated with increased drug tolerance. The integrity of the cell wall and the proper synthesis of its components are crucial for the formation and maintenance of biofilms. By inhibiting mycolic acid synthesis, this compound can disrupt the bacterial surface properties necessary for cell-to-cell adhesion and matrix production, thereby impeding biofilm formation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and analogous isoxazole inhibitors.

ParameterValueReference StrainNotes
IC50 (Inhibitory Concentration 50%) 0.70 µMM. tuberculosis H37RvConcentration required to inhibit 50% of bacterial growth.
MIC (Minimum Inhibitory Concentration) 0.8 - 1.7 µMDrug-Resistant StrainsDemonstrates efficacy against strains resistant to other drugs.
Cytotoxicity (Vero cells) > 64 µMVero (mammalian) cellsIndicates low toxicity to mammalian cells, suggesting a favorable therapeutic window.

Table 1: In Vitro Activity of this compound and Analogs

ParameterObservationPutative Mechanism
Oxygen Consumption Rate (OCR) DecreasedDownstream effect of metabolic stress from cell wall synthesis inhibition.
Biofilm Mass Significantly reducedDisruption of cell surface properties required for biofilm formation.

Table 2: Phenotypic Effects of this compound

Experimental Protocols

FadD32 Enzymatic Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of FadD32.

Methodology:

  • Protein Expression and Purification: Recombinant Mtb FadD32 is expressed in E. coli and purified using affinity chromatography.

  • Assay Principle: The assay measures the production of pyrophosphate (PPi), a byproduct of the adenylation reaction catalyzed by FadD32.

  • Reaction Mixture: A typical reaction mixture contains purified FadD32, a fatty acid substrate (e.g., oleic acid), ATP, and MgCl2 in a suitable buffer.

  • Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.

  • Detection: The amount of PPi generated is quantified using a commercially available pyrophosphate detection kit, which often involves a fluorescent or colorimetric readout.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mtb Respiration Assay (Oxygen Consumption Rate)

Objective: To measure the effect of this compound on the oxygen consumption rate of M. tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis H37Rv is cultured to mid-log phase in an appropriate liquid medium.

  • Cell Preparation: The bacterial cells are washed and resuspended in a respiration buffer.

  • Instrumentation: A Seahorse XF Analyzer or a similar instrument with an oxygen-sensing probe is used.

  • Assay Procedure:

    • Bacterial cells are seeded into a microplate.

    • This compound is injected into the wells at various concentrations.

    • The oxygen consumption rate (OCR) is measured in real-time.

    • Respiratory chain modulators (e.g., an uncoupler like CCCP) can be used to further probe the effects on the electron transport chain.

  • Data Analysis: The change in OCR over time in the presence of this compound is compared to a vehicle control.

Mtb Biofilm Formation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on M. tuberculosis biofilm formation.

Methodology:

  • Bacterial Culture: M. tuberculosis is grown to mid-log phase.

  • Biofilm Setup: The bacterial suspension is added to the wells of a microtiter plate, often in a nutrient-limited medium that promotes biofilm formation.

  • Inhibitor Treatment: this compound is added to the wells at different concentrations at the time of inoculation.

  • Incubation: The plate is incubated for an extended period (e.g., 7-14 days) without agitation to allow for biofilm formation.

  • Quantification (Crystal Violet Staining):

    • The planktonic cells are removed, and the wells are washed.

    • The remaining biofilm is stained with crystal violet.

    • The excess stain is washed off, and the bound stain is solubilized.

    • The absorbance is measured to quantify the biofilm mass.

  • Data Analysis: The absorbance of the treated wells is compared to the untreated control to determine the percentage of biofilm inhibition.

Workflow for this compound Mechanism of Action Studies

Mtb_IN_4_Workflow cluster_workflow Experimental Workflow Start Start: this compound Enzyme_Assay FadD32 Enzymatic Inhibition Assay Start->Enzyme_Assay Whole_Cell_Assay Whole-Cell Mtb Growth Inhibition (MIC) Start->Whole_Cell_Assay Respiration_Assay Oxygen Consumption Rate (OCR) Assay Start->Respiration_Assay Biofilm_Assay Biofilm Formation Inhibition Assay Start->Biofilm_Assay Synergy_Assay Synergy with Isoniazid (Checkerboard Assay) Start->Synergy_Assay IC50 Determine IC50 Enzyme_Assay->IC50 MIC_Value Determine MIC Whole_Cell_Assay->MIC_Value OCR_Change Quantify OCR Change Respiration_Assay->OCR_Change Biofilm_Inhibition Quantify Biofilm Inhibition Biofilm_Assay->Biofilm_Inhibition FIC_Index Calculate FIC Index Synergy_Assay->FIC_Index Conclusion Conclusion: Mechanism of Action IC50->Conclusion MIC_Value->Conclusion OCR_Change->Conclusion Biofilm_Inhibition->Conclusion FIC_Index->Conclusion

Caption: Workflow for elucidating the mechanism of action of this compound.

Synergy with Isoniazid

This compound has been reported to act synergistically with isoniazid (INH), a first-line antitubercular drug. Isoniazid also targets the mycolic acid synthesis pathway by inhibiting InhA, an enoyl-acyl carrier protein reductase. The synergistic effect likely arises from the simultaneous inhibition of two different essential enzymes in the same biosynthetic pathway.

Logical Relationship of Synergistic Action

Synergy_Diagram cluster_synergy Synergistic Action on Mycolic Acid Synthesis Mtb_IN_4 This compound FadD32 FadD32 Mtb_IN_4->FadD32 Inhibits Isoniazid Isoniazid (INH) InhA InhA Isoniazid->InhA Inhibits Mycolic_Acid_Pathway Mycolic Acid Synthesis Pathway FadD32->Mycolic_Acid_Pathway Essential for InhA->Mycolic_Acid_Pathway Essential for Synergistic_Inhibition Synergistic Inhibition of Cell Wall Formation Mycolic_Acid_Pathway->Synergistic_Inhibition

Caption: this compound and Isoniazid synergistically inhibit mycolic acid synthesis.

This in-depth guide provides a comprehensive overview of the likely mechanism of action of this compound against Mycobacterium tuberculosis, based on the available information for this and structurally related compounds. Further primary research is needed to definitively elucidate the precise molecular interactions and the full spectrum of its effects.

Discovery and Synthesis of Novel Isoxazole Anti-TB Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, urgently necessitating the development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds, demonstrating potent anti-tubercular activity. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel isoxazole compounds as potential anti-TB agents, intended for researchers, scientists, and drug development professionals.

Introduction to Isoxazoles in Anti-TB Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. This scaffold is present in a variety of biologically active molecules and has been explored for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] In the context of tuberculosis, isoxazole derivatives have shown significant promise, with several studies reporting potent activity against drug-susceptible and drug-resistant strains of Mtb.[3][4] Their mechanism of action often involves the inhibition of crucial mycobacterial enzymes, such as those involved in mycolic acid biosynthesis.[5][6]

Synthesis of Novel Isoxazole Anti-TB Compounds

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[1][7] Chalcones, which are α,β-unsaturated ketones, can be readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.

Experimental Protocol: Synthesis of Isoxazole Derivatives

This protocol describes a general two-step procedure for the synthesis of isoxazole anti-TB compounds.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriately substituted acetophenone (1 equivalent) in ethanol, add an equimolar amount of a substituted benzaldehyde.

  • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Characterize the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Step 2: Synthesis of Isoxazole Derivative

  • Dissolve the synthesized chalcone (1 equivalent) in ethanol or glacial acetic acid.[8]

  • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated isoxazole derivative, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).[10]

  • Confirm the structure of the final isoxazole compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the general synthesis workflow:

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Synthesis Acetophenone Substituted Acetophenone Reaction1 Claisen-Schmidt Condensation Acetophenone->Reaction1 Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction1 Base Base (e.g., NaOH) in Ethanol Base->Reaction1 Chalcone Chalcone Intermediate Reaction1->Chalcone Chalcone_ref Chalcone Intermediate Hydroxylamine Hydroxylamine Hydrochloride Reaction2 Cyclization (Reflux) Hydroxylamine->Reaction2 Solvent Ethanol or Acetic Acid Solvent->Reaction2 Isoxazole Isoxazole Derivative Reaction2->Isoxazole Chalcone_ref->Reaction2

Caption: General workflow for the synthesis of isoxazole anti-TB compounds.

In Vitro Anti-Tubercular Activity Evaluation

The anti-tubercular activity of newly synthesized isoxazole compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The microplate dilution method is a commonly used and standardized technique for this purpose.

Experimental Protocol: Microplate Dilution Assay for MIC Determination

This protocol is adapted from standard methodologies for determining the MIC of compounds against M. tuberculosis H37Rv.[11][12]

  • Preparation of Media and Compound Solutions:

    • Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Prepare stock solutions of the test isoxazole compounds in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound stock solutions in 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

    • Further dilute the adjusted inoculum in 7H9 broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.

Quantitative Data on Anti-TB Activity

The anti-tubercular activity of various isoxazole derivatives has been reported in numerous studies. The following tables summarize the MIC values of representative isoxazole compounds against M. tuberculosis H37Rv.

Table 1: Anti-TB Activity of Isoxazole Derivatives Targeting InhA

Compound IDStructureMIC (µg/mL)Reference
3a Phenyl-isoxazole derivative1[3]
Series 1 Various substituted phenyl-isoxazoles1-8[5]
CD117 A direct InhA inhibitor<10 µM[13]

Table 2: Anti-TB Activity of Isoxazole Derivatives with Other Scaffolds

Compound IDDescriptionMIC (µg/mL)Reference
12 Non-nitrofuran containing isoxazoline1.56[14]
42g, 42l 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamidesGood activity[15]
19b Isoxazole-sulphonamide8[5]
4a, 4d, 4e Isoxazole incorporated 1,2,3-triazolesGood activity[8]

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

A significant number of anti-tubercular drugs, including the first-line agent isoniazid, target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Several novel isoxazole compounds have been shown to inhibit key enzymes in this pathway.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, responsible for the elongation of fatty acid chains that are precursors to mycolic acids.[13] Isoniazid, a prodrug, is activated by the catalase-peroxidase KatG to form an adduct with NAD+, which then inhibits InhA.[16] Direct inhibitors of InhA, such as some isoxazole derivatives, are of great interest as they can potentially overcome resistance mechanisms associated with KatG mutations.[4]

Signaling Pathway Diagram: InhA Inhibition

G cluster_0 Mycolic Acid Biosynthesis (FAS-II System) cluster_1 Inhibition Pathway cluster_2 Outcome FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Long-chain Acyl-ACP FAS_I->Acyl_ACP produces InhA InhA (Enoyl-ACP Reductase) Acyl_ACP->InhA substrate for Mycolic_Acid Mycolic Acids InhA->Mycolic_Acid catalyzes elongation to Disruption Disruption of Mycolic Acid Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall incorporated into Isoxazole Isoxazole Compound Inhibition Inhibition Isoxazole->Inhibition Inhibition->InhA Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Inhibition of InhA by isoxazole compounds disrupts mycolic acid synthesis.

Inhibition of Fatty Acyl-AMP Ligase (FadD32)

FadD32 is another essential enzyme in the mycolic acid biosynthesis pathway. It acts as a linker between the fatty acid synthase (FAS) and polyketide synthase (PKS) systems by activating long-chain fatty acids.[17] FadD32 adenylates a fatty acid, which is then transferred to the polyketide synthase Pks13 for further elongation into the meromycolate chain of mycolic acids. Inhibition of FadD32 blocks the production of mycolic acids, leading to bacterial death. Some isoxazole derivatives have been identified as potential inhibitors of FadD32.[6]

Signaling Pathway Diagram: FadD32 Inhibition

G cluster_0 Mycolic Acid Biosynthesis (FadD32-Pks13 Axis) cluster_1 Inhibition Pathway cluster_2 Outcome Fatty_Acid Long-chain Fatty Acid FadD32 FadD32 (Fatty Acyl-AMP Ligase) Fatty_Acid->FadD32 ATP ATP ATP->FadD32 Acyl_AMP Acyl-Adenylate Intermediate FadD32->Acyl_AMP produces Pks13 Pks13 (Polyketide Synthase) Acyl_AMP->Pks13 transferred to Meromycolate Meromycolate Chain Pks13->Meromycolate elongates to Disruption Blockage of Meromycolate Chain Synthesis Isoxazole Isoxazole Compound Inhibition Inhibition Isoxazole->Inhibition Inhibition->FadD32 Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Inhibition of FadD32 by isoxazole compounds blocks meromycolate synthesis.

Conclusion and Future Directions

Isoxazole derivatives represent a versatile and promising scaffold for the development of novel anti-tubercular agents. Their straightforward synthesis, potent in vitro activity, and ability to target key mycobacterial enzymes make them attractive candidates for further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds. In vivo efficacy studies in animal models of tuberculosis are also crucial to validate the therapeutic potential of these novel isoxazole anti-TB compounds. The exploration of isoxazole derivatives targeting other essential mycobacterial pathways could also open new avenues for combating drug-resistant tuberculosis.

References

Unraveling the Enigma: A Technical Guide to Identifying Molecular Targets of Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for discovering the specific molecular targets of novel compounds against Mycobacterium tuberculosis (Mtb).

While a specific compound designated "Mtb-IN-4" is not documented in publicly available scientific literature, the quest to identify the molecular targets of novel anti-tubercular agents is a critical endeavor in the fight against tuberculosis. This guide provides an in-depth overview of the contemporary strategies and experimental protocols employed to elucidate the mechanism of action of new chemical entities targeting Mycobacterium tuberculosis.

The Landscape of Anti-Tubercular Drug Targets

The discovery of new drugs for tuberculosis is paramount, especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A thorough understanding of the molecular targets of new compounds is essential for optimizing their efficacy, predicting potential resistance mechanisms, and developing next-generation therapeutics. The cell wall, protein synthesis, and DNA replication pathways are well-established areas for anti-tubercular drug action.[1][2] However, emerging research is also focusing on the energy metabolism and other unique physiological pathways of Mtb.[2]

Table 1: Examples of Current Anti-Tubercular Drugs and Their Molecular Targets

DrugDrug ClassMolecular TargetPathway Affected
IsoniazidProdrugInhA (enoyl-acyl carrier protein reductase)Mycolic acid biosynthesis (Cell wall synthesis)
RifampicinRifamycinRpoB (β-subunit of RNA polymerase)RNA synthesis
EthambutolDiamineEmbB (arabinosyltransferase)Arabinogalactan synthesis (Cell wall synthesis)
BedaquilineDiarylquinolineAtpE (subunit of ATP synthase)Energy metabolism
DelamanidNitroimidazoleF420-dependent nitroreductase (Ddn)Mycolic acid biosynthesis (Cell wall synthesis)[3]

Methodologies for Molecular Target Identification

A multi-pronged approach is often necessary to successfully identify the molecular target of a novel anti-tubercular compound. These methods can be broadly categorized into genetic, proteomic, and biochemical approaches.

Genetic Approaches: Leveraging Resistance

A common and powerful strategy for target identification is the generation and analysis of drug-resistant mutants. The principle is that mutations conferring resistance to a compound are often located in the gene encoding the drug's target or a closely related pathway.

Experimental Protocol: Generation and Analysis of Resistant Mutants

  • Spontaneous Resistant Mutant Selection:

    • Culture a large population of Mtb (e.g., 10⁸ to 10¹⁰ CFU) on solid medium (e.g., Middlebrook 7H10 agar) containing the test compound at a concentration 4-10 times its minimum inhibitory concentration (MIC).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies that appear.

  • Confirmation of Resistance:

    • Subculture the isolated colonies in liquid medium (e.g., Middlebrook 7H9 broth) with and without the compound to confirm the resistant phenotype.

    • Determine the MIC of the compound for the resistant mutants and compare it to the wild-type strain.

  • Whole-Genome Sequencing (WGS):

    • Extract genomic DNA from both the wild-type and resistant mutant strains.

    • Perform WGS using a high-throughput sequencing platform (e.g., Illumina).

    • Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants compared to the wild-type.

  • Target Gene Identification:

    • Prioritize non-synonymous mutations in coding regions that are consistently found in independently isolated resistant mutants.

    • The gene harboring these mutations is a strong candidate for the molecular target.

G cluster_0 Genetic Approach: Resistant Mutant Analysis Mtb Culture Mtb Culture Exposure to Compound Exposure to Compound Mtb Culture->Exposure to Compound High Concentration Selection of Resistant Colonies Selection of Resistant Colonies Exposure to Compound->Selection of Resistant Colonies Whole-Genome Sequencing (WGS) Whole-Genome Sequencing (WGS) Selection of Resistant Colonies->Whole-Genome Sequencing (WGS) WGS WGS Identification of Mutations Identification of Mutations WGS->Identification of Mutations Bioinformatics Analysis Candidate Target Gene Candidate Target Gene Identification of Mutations->Candidate Target Gene G cluster_1 Affinity-Based Protein Profiling Workflow Compound of Interest Compound of Interest Synthesis of Affinity Probe Synthesis of Affinity Probe Compound of Interest->Synthesis of Affinity Probe Biotin Tag Incubation with Mtb Lysate Incubation with Mtb Lysate Synthesis of Affinity Probe->Incubation with Mtb Lysate UV Crosslinking UV Crosslinking Incubation with Mtb Lysate->UV Crosslinking Mtb Lysate Mtb Lysate Mtb Lysate->Incubation with Mtb Lysate Affinity Purification Affinity Purification UV Crosslinking->Affinity Purification Streptavidin Beads Mass Spectrometry (LC-MS/MS) Mass Spectrometry (LC-MS/MS) Affinity Purification->Mass Spectrometry (LC-MS/MS) Identification of Protein Targets Identification of Protein Targets Mass Spectrometry (LC-MS/MS)->Identification of Protein Targets G cluster_2 Inhibition of Mtb ATP Synthase by Bedaquiline Proton Motive Force Proton Motive Force ATP Synthase (AtpE subunit) ATP Synthase (AtpE subunit) Proton Motive Force->ATP Synthase (AtpE subunit) Drives ATP synthesis ATP Production ATP Production ATP Synthase (AtpE subunit)->ATP Production Mtb Growth and Survival Mtb Growth and Survival ATP Production->Mtb Growth and Survival Bedaquiline Bedaquiline Bedaquiline->ATP Synthase (AtpE subunit) Inhibits

References

Technical Guide: Biological Activity of Novel Inhibitors on Non-Replicating Persister Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature was found for a compound specifically named "Mtb-IN-4". This technical guide therefore focuses on the broader topic of novel inhibitors targeting non-replicating persister Mycobacterium tuberculosis (Mtb), utilizing data and protocols for exemplar compounds from recent research.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the biological activity, experimental evaluation, and mechanisms of action for novel compounds targeting the drug-tolerant, non-replicating persister state of Mtb, a key challenge in tuberculosis therapy.

Introduction: The Challenge of Non-Replicating Persister Mtb

The prolonged duration of tuberculosis (TB) therapy, typically lasting six months, is largely due to the presence of non-replicating, drug-tolerant Mtb cells known as "persisters".[1] These bacterial populations exhibit phenotypic drug tolerance, meaning they can survive high concentrations of antibiotics without having genetic resistance mutations.[2] Persisters are thought to reside in specific microenvironments within the host, such as the granuloma, where conditions like hypoxia, nutrient limitation, and acidic pH arrest their replication.[3] Standard anti-TB drugs, which primarily target processes in actively replicating bacteria, are largely ineffective against these dormant cells.[4] Eradicating this persistent population is a primary goal for shortening TB treatment and preventing disease relapse. Consequently, there is a significant research focus on discovering novel therapeutic agents with bactericidal activity against non-replicating Mtb. This guide explores the activity and evaluation of three such novel inhibitors: 2-Trehalosamine (2-TreNH₂) , KKL-35 , and D157070 .

Inhibitor Profile: 2-Trehalosamine (2-TreNH₂)

Mechanism of Action: 2-Trehalosamine (2-TreNH₂) is a natural product that targets a key metabolic pathway required for Mtb persister formation. Mtb persisters adapt to stress by breaking down cell surface glycolipids to release the disaccharide trehalose, which is then repurposed as an internal carbon and energy source. This "trehalose catalytic shift" is dependent on the enzyme Trehalose Synthase (TreS).[1][5] 2-TreNH₂ inhibits TreS, thereby blocking this critical metabolic remodeling and preventing the formation of biofilm persisters.[1] Metabolomic analyses have shown that treatment with 2-TreNH₂ largely mimics the metabolic profile of a treS deletion mutant.[1]

Data Presentation: 2-TreNH₂
ParameterConditionOrganism/ModelResultReference
Biofilm InhibitionDose-ResponseMtb H37Rv Biofilm-Persister ModelSelective, low-micromolar inhibition[5]
Planktonic Growth200 µMMtb H37RvNo significant impact on growth[1]
Biofilm-Persister Formation200 µMMtb H37RvSelective reduction to levels similar to ΔtreS mutant[1][5]
Drug PotentiationBroth Culture & Macrophage InfectionMtbSignificantly potentiates first- and second-line TB drugs[6]
Experimental Protocol: Biofilm-Persister Formation Assay

This protocol is based on methodologies used to assess the impact of compounds on Mtb persister formation in a biofilm model.

  • Bacterial Culture Preparation:

    • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • The bacterial culture is washed with phosphate-buffered saline (PBS) to remove detergent.

  • Biofilm-Persister Induction:

    • Bacteria are resuspended in a biofilm-inducing medium (e.g., Sauton's medium without Tween 80).

    • The culture is dispensed into multi-well plates and incubated under static conditions at 37°C for an extended period (e.g., 28 days) to allow for the formation of a mature biofilm containing a high proportion of persister cells.

  • Compound Treatment:

    • Varying concentrations of the test compound (e.g., 2-TreNH₂) are added to the wells at the beginning of the incubation period. A no-drug control and a control compound known to be inactive (e.g., 6-TreNH₂) are included.

    • A genetic control, such as an Mtb ΔtreS mutant, can be run in parallel to compare the phenotypic effect of the compound to the genetic deletion of its target.[1]

  • Assessment of Biofilm Formation and Viability:

    • After the incubation period, the supernatant is carefully removed from the wells.

    • The remaining biofilm is quantified. This can be done by crystal violet staining, where the biofilm is stained, washed, the dye is solubilized, and the absorbance is read.

    • Alternatively, bacterial viability within the biofilm can be assessed by disrupting the biofilm, serially diluting the cell suspension, and plating for Colony Forming Units (CFUs).

Mandatory Visualization: 2-TreNH₂ Mechanism of Action

Trehalose_Catalytic_Shift_Inhibition cluster_mtb Mtb Persister Cell Glycolipids Cell Surface Glycolipids Trehalose Free Trehalose Glycolipids->Trehalose Stress (e.g., Nutrient Depletion) TreS Trehalose Synthase (TreS) Trehalose->TreS Maltose Maltose TreS->Maltose Isomerization CCM Central Carbon Metabolism (CCM) Maltose->CCM Energy ATP & NADPH Production CCM->Energy Survival Persister Survival Energy->Survival Inhibitor 2-TreNH₂ Inhibitor->TreS Wayne_Model_Workflow A 1. Inoculate Mtb in sealed tubes B 2. Incubate with slow stirring (Gradual O₂ Depletion) A->B C 3. Reach NRP Stage 2 (Hypoxic, Non-Replicating) B->C D 4. Add KKL-35 (Test Compound) C->D E 5. Incubate for 7 days D->E F 6. Plate for CFU (Colony Forming Units) E->F G 7. Enumerate CFU to determine killing F->G D157070_Logic cluster_conditions Bacterial State Replicating Replicating Mtb (e.g., pH 6.6, high O₂) Outcome1 No Effect on Viability Replicating->Outcome1 leads to NonReplicating Non-Replicating Mtb (e.g., Hypoxia, Low pH, NO) Outcome2 Bactericidal Activity (Cell Death) NonReplicating->Outcome2 leads to D157070 D157070 Treatment D157070->Replicating D157070->NonReplicating

References

Investigating Mtb-IN-4: A Technical Guide to Elucidating its Role in Mycobacterium tuberculosis Respiration Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound Mtb-IN-4 is limited in the public domain. This guide provides a framework for the investigation of novel Mycobacterium tuberculosis (Mtb) respiration inhibitors, using the known data for this compound as a foundational case study. The experimental protocols and data tables presented herein are illustrative templates for the types of analyses required to fully characterize such a compound.

Introduction to this compound

This compound is an isoxazole-based compound that has demonstrated promising antimycobacterial activity. Initial studies have identified it as a non-toxic inhibitor of Mycobacterium tuberculosis growth with a reported half-maximal inhibitory concentration (IC50) of 0.70 μM.[1] Crucially, its mechanism of action is understood to involve the impediment of Mtb respiration and the disruption of biofilm formation within macrophages. Furthermore, this compound has been shown to enhance the efficacy of the first-line antibiotic isoniazid (INH) against INH-resistant Mtb strains, highlighting its potential as a component of future combination therapies.[1]

This guide outlines a comprehensive strategy to further investigate the specific role of this compound in inhibiting Mtb respiration, detailing the necessary experimental protocols, data presentation formats, and a logical workflow for its characterization.

Quantitative Data Summary

A thorough investigation of a respiratory chain inhibitor requires the generation of robust quantitative data to understand its potency, spectrum of activity, and impact on bacterial physiology. The following tables provide a template for summarizing key quantitative data for a compound like this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis

ParameterValueCell Line/StrainConditionsReference
IC50 0.70 µMM. tuberculosis H37Rv7H9 broth, 10% OADC, 0.05% Tween 80[1]
Minimum Inhibitory Concentration (MIC) Data not availableM. tuberculosis H37Rv7H10 agar, 10% OADCHypothetical
Minimum Bactericidal Concentration (MBC) Data not availableM. tuberculosis H37Rv7H9 broth, 10% OADC, 0.05% Tween 80Hypothetical
Activity against drug-resistant strains Data not availablee.g., INH-resistant, RIF-resistantAs aboveHypothetical
Synergy with existing anti-TB drugs Potentiates INH efficacyINH-resistant Mtb mutantsAs above[1]

Table 2: Effect of this compound on M. tuberculosis Respiration and Energy Metabolism

ParameterThis compound ConcentrationEffectAssay MethodReference
Oxygen Consumption Rate (OCR) e.g., 1x, 5x, 10x MICData not availableSeahorse XF Analyzer / Clark-type electrodeHypothetical
ATP Synthesis Rate e.g., 1x, 5x, 10x MICData not availableLuciferase-based ATP assayHypothetical
Membrane Potential e.g., 1x, 5x, 10x MICData not availableDiOC2(3) or JC-1 stainingHypothetical
Specific Respiratory Chain Complex Inhibition (IC50) e.g., Complex I, II, III, IV, VData not availableIsolated membrane vesicles / specific complex activity assaysHypothetical

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and extension of initial findings. The following sections provide methodologies for key experiments required to elucidate the mechanism of this compound.

M. tuberculosis Growth Inhibition Assay

This assay determines the potency of a compound against actively replicating Mtb.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin dye solution

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.05-0.1.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 7 days.

  • On day 7, add resazurin solution to each well and incubate for a further 24 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) to determine cell viability.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.

Oxygen Consumption Rate (OCR) Measurement

This experiment directly assesses the impact of the compound on Mtb respiration.

Materials:

  • M. tuberculosis H37Rv strain

  • Seahorse XF Analyzer (or a Clark-type oxygen electrode)

  • Specialized microplates for the Seahorse analyzer

  • Assay medium (e.g., 7H9 broth without supplements)

  • This compound stock solution

  • Respiratory chain modulators (e.g., oligomycin, FCCP, rotenone, antimycin A)

Procedure (using Seahorse XF Analyzer):

  • Culture M. tuberculosis H37Rv to mid-log phase.

  • Adhere the Mtb cells to the bottom of the Seahorse microplate wells.

  • Replace the culture medium with the assay medium.

  • Equilibrate the plate in a CO2-free incubator.

  • Load the sensor cartridge with this compound and other respiratory modulators.

  • Place the plate and cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

  • Measure the basal OCR before injecting this compound.

  • Inject this compound at various concentrations and monitor the change in OCR.

  • Subsequently, inject modulators like FCCP (to measure maximal respiration) and rotenone/antimycin A (to inhibit Complex I/III and determine non-mitochondrial respiration).

  • Analyze the data to determine the effect of this compound on basal and maximal respiration.

Target Identification Assays

Identifying the specific molecular target of this compound is crucial for understanding its mechanism and for future drug development.

3.3.1. Generation of Resistant Mutants:

  • Culture a large population of M. tuberculosis H37Rv in the presence of sub-lethal concentrations of this compound.

  • Plate the culture on 7H10 agar containing concentrations of this compound above the MIC.

  • Isolate colonies that exhibit growth (resistant mutants).

  • Perform whole-genome sequencing on the resistant mutants and the parent strain.

  • Identify single nucleotide polymorphisms (SNPs) that are consistently present in the resistant mutants. Genes containing these SNPs are potential targets of this compound.

3.3.2. Biochemical Assays with Isolated Respiratory Chain Complexes:

  • Isolate membrane vesicles from M. tuberculosis or a surrogate species like Mycobacterium smegmatis.

  • Perform specific activity assays for each of the respiratory chain complexes (Complex I-V) in the presence and absence of this compound.

  • For example, Complex I (NADH dehydrogenase) activity can be measured by monitoring the oxidation of NADH.

  • Determine the IC50 of this compound for each complex to identify the specific site of inhibition.

Visualizations: Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for clear communication and understanding. The following diagrams are generated using the DOT language within Graphviz.

Mtb_Respiratory_Chain cluster_dehydrogenases Dehydrogenases cluster_etc Electron Transport Chain cluster_atp_synthesis ATP Synthesis NADH NADH Complex_I Complex I (NDH-1/NDH-2) NADH->Complex_I Succinate Succinate Complex_II Complex II (Sdh) Succinate->Complex_II Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II->Menaquinone Complex_III Complex III (qcrB) Menaquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (aa3/bd) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Mtb_IN_4 This compound Mtb_IN_4->Complex_III Inhibition?

Caption: Hypothetical inhibition of the M. tuberculosis electron transport chain by this compound.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action cluster_target_identification Target Identification cluster_validation Validation Growth_Inhibition Mtb Growth Inhibition Assay (Determine IC50) OCR_Measurement Oxygen Consumption Rate Measurement Growth_Inhibition->OCR_Measurement ATP_Assay ATP Synthesis Assay OCR_Measurement->ATP_Assay Membrane_Potential Membrane Potential Assay OCR_Measurement->Membrane_Potential Resistant_Mutants Resistant Mutant Generation & Whole Genome Sequencing OCR_Measurement->Resistant_Mutants Biochemical_Assays Biochemical Assays with Isolated Complexes Resistant_Mutants->Biochemical_Assays Metabolomics Metabolomics Analysis Biochemical_Assays->Metabolomics In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., mouse model) Metabolomics->In_Vivo_Efficacy

Caption: A logical workflow for the investigation of a novel Mtb respiration inhibitor.

Conclusion and Future Directions

This compound represents a promising starting point for the development of new anti-tuberculosis therapies that target cellular respiration. The initial findings of its activity against Mtb and its synergy with existing drugs are encouraging.[1] However, a comprehensive understanding of its mechanism of action is paramount for its advancement as a clinical candidate.

The experimental framework outlined in this guide provides a roadmap for the detailed characterization of this compound and other novel respiratory inhibitors. Future research should focus on generating the quantitative data and performing the target identification studies described herein. Elucidating the precise molecular target will not only rationalize the observed activity of this compound but will also pave the way for structure-based drug design to optimize its potency and pharmacokinetic properties. Ultimately, a thorough preclinical evaluation, including in vivo efficacy and toxicity studies, will be necessary to determine the therapeutic potential of this compound in the fight against tuberculosis.

References

Preliminary In Vitro Toxicity Profile of Mtb-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on a compound specifically designated "Mtb-IN-4" is not available. The following technical guide has been generated as a template to fulfill the user's request for a specific format. The experimental data and protocols presented herein are illustrative and adapted from published studies on the well-characterized anti-tuberculosis drug, Isoniazid (INH) , to demonstrate the requested structure and content. This document should be considered a framework for presenting in vitro toxicity data for a novel anti-tuberculosis compound.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic efficacy against Mycobacterium tuberculosis. As part of the preclinical safety assessment, a series of in vitro toxicity studies have been conducted to evaluate its potential for inducing cellular damage and to elucidate the underlying mechanisms of toxicity. This guide provides a comprehensive summary of the preliminary in vitro toxicity data for this compound, with a focus on cytotoxicity, mitochondrial toxicity, and potential for inducing cellular stress pathways.

Data Presentation: Summary of In Vitro Toxicity

The in vitro toxicity of this compound was assessed across various cell lines and endpoints. The quantitative data are summarized in the tables below for ease of comparison.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Maximum Tolerated Concentration (µM)
HepG2 (Human Hepatoma)MTT241500500
HepG2 (Human Hepatoma)LDH Release242000750
A549 (Human Lung Carcinoma)MTT24> 5000Not Determined
THP-1 (Human Monocytic)MTT48800250

Table 2: Mitochondrial Toxicity Assessment of this compound in HepG2 Cells

ParameterAssayThis compound Concentration (µM)Result (% of Control)
Mitochondrial Membrane Potential (ΔΨm)JC-1 Staining50085%
100062%
200041%
ATP ProductionLuminescence Assay50091%
100073%
200055%
Reactive Oxygen Species (ROS) ProductionDCFH-DA Assay500120%
1000185%
2000250%

Experimental Protocols

Detailed methodologies for the key in vitro toxicity assays are provided below.

Cell Culture
  • HepG2 and A549 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • THP-1 cells: Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2]

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound for the specified duration.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Plate cells in a 96-well plate as described for the MTT assay.

  • Expose cells to different concentrations of this compound for the indicated time.

  • Collect the cell culture supernatant.

  • Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure absorbance at the recommended wavelength.

  • Express cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Mitochondrial Toxicity Assays

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Culture HepG2 cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound for 24 hours.

  • Incubate cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Wash cells twice with PBS.

  • Measure the fluorescence intensity of JC-1 aggregates (Ex/Em = 535/590 nm) and monomers (Ex/Em = 485/530 nm).

  • Calculate the ratio of red to green fluorescence as an indicator of ΔΨm.

Cellular ATP levels are a key indicator of mitochondrial function.

  • Seed HepG2 cells in a white, opaque 96-well plate.

  • After treatment with this compound, lyse the cells.

  • Measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol.

  • Record luminescence using a luminometer.

  • Normalize ATP levels to the total protein content of each sample.

The DCFH-DA probe is used to measure intracellular ROS levels.

  • Culture HepG2 cells in a black, clear-bottom 96-well plate.

  • Load cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash cells with PBS and then treat with this compound.

  • Measure the fluorescence intensity (Ex/Em = 485/530 nm) at different time points.

  • Express ROS production as a percentage of the control.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Seeding and Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Protocol cluster_ldh_steps LDH Protocol cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment mtt MTT Assay treatment->mtt ldh LDH Release Assay treatment->ldh add_mtt Add MTT Reagent collect_supernatant Collect Supernatant incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh calculate_cytotoxicity Calculate % Cytotoxicity read_ldh->calculate_cytotoxicity determine_ic50 Determine IC50 calculate_viability->determine_ic50 calculate_cytotoxicity->determine_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response Mtb_IN_4 This compound ETC Electron Transport Chain (ETC) Mtb_IN_4->ETC Inhibition MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased ROS Production ETC->ROS ATP Decreased ATP Production MMP->ATP Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis contributes to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Proposed signaling pathway for this compound-induced mitochondrial toxicity.

Conclusion

The preliminary in vitro toxicity assessment of this compound, using Isoniazid as a representative model, indicates a potential for cytotoxicity, particularly in hepatic and monocytic cell lines, at concentrations significantly higher than its expected therapeutic range. The primary mechanism of toxicity appears to be mediated through mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, reduced ATP synthesis, and an increase in reactive oxygen species production. Further investigations, including genotoxicity and long-term exposure studies, are warranted to establish a more comprehensive safety profile for this compound. These findings will be crucial in guiding the subsequent stages of preclinical and clinical development.

References

Understanding the Inhibition of Mycobacterium tuberculosis Biofilm Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the methodologies and conceptual frameworks used to investigate the inhibition of Mycobacterium tuberculosis (Mtb) biofilm formation, using a hypothetical inhibitor, Mtb-IN-4, as a case study.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can form biofilms, which are structured communities of bacteria encased in a self-produced extracellular matrix.[1][2] These biofilms are associated with increased drug tolerance and persistence, posing a significant challenge to effective tuberculosis treatment.[2][3] Understanding the mechanisms of Mtb biofilm formation and identifying compounds that can inhibit this process are crucial for developing novel therapeutic strategies. This guide details the experimental protocols, data analysis, and conceptual understanding required to characterize the effect of a novel inhibitor, such as the hypothetical this compound, on Mtb biofilm formation.

Putative Signaling Pathways in M. tuberculosis Biofilm Formation

The formation of biofilms in Mtb is a complex process regulated by various signaling pathways. While the complete regulatory network is still under investigation, several key players have been identified. Cyclic nucleotides like cyclic AMP (cAMP), cyclic di-AMP (c-di-AMP), and cyclic di-GMP (c-di-GMP) are important second messengers that regulate diverse physiological processes in Mtb, including biofilm formation.[4] Additionally, environmental cues such as nutrient availability, oxygen levels, and stress conditions can trigger signaling cascades that lead to the production of extracellular matrix components and the development of the biofilm architecture.[5] The interaction of Mtb with host cells also involves complex signaling events, with bacterial effector proteins often manipulating host pathways to promote survival and persistence.[6][7][8][9]

Below is a generalized diagram illustrating a putative signaling pathway that could be involved in Mtb biofilm formation and potentially targeted by an inhibitor like this compound.

G cluster_0 Environmental Cues cluster_1 Mtb Signaling Cascades cluster_2 Biofilm Phenotype Nutrient Limitation Nutrient Limitation Sensor Kinases Sensor Kinases Nutrient Limitation->Sensor Kinases Hypoxia Hypoxia Hypoxia->Sensor Kinases Host Factors Host Factors Host Factors->Sensor Kinases Second Messengers (c-di-GMP, cAMP) Second Messengers (c-di-GMP, cAMP) Sensor Kinases->Second Messengers (c-di-GMP, cAMP) Transcriptional Regulators Transcriptional Regulators Second Messengers (c-di-GMP, cAMP)->Transcriptional Regulators EPS Production EPS Production Transcriptional Regulators->EPS Production Cell Aggregation Cell Aggregation Transcriptional Regulators->Cell Aggregation Mature Biofilm Mature Biofilm EPS Production->Mature Biofilm Cell Aggregation->Mature Biofilm This compound This compound This compound->Sensor Kinases Inhibition

Caption: Putative signaling pathway in Mtb biofilm formation and the potential point of inhibition by this compound.

Experimental Protocols

Characterizing the anti-biofilm activity of a compound requires a multi-faceted approach. Below are detailed protocols for key experiments.

Crystal Violet (CV) Staining Assay for Biofilm Quantification

This assay is a widely used method for quantifying the total biomass of a biofilm.[10][11]

Methodology:

  • Culture Preparation: Grow M. tuberculosis to mid-log phase in a suitable liquid medium (e.g., Middlebrook 7H9 supplemented with ADC and Tween 80). Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0).

  • Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension to each well.[12] Include wells with sterile medium as a negative control. To test the effect of this compound, add varying concentrations of the compound to the wells at the time of inoculation.

  • Incubation: Incubate the plate at 37°C without shaking for a period that allows for mature biofilm formation (typically 7-14 days).

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

XTT Assay for Metabolic Activity of Biofilm

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Methodology:

  • Biofilm Formation: Grow Mtb biofilms in a 96-well plate as described in the crystal violet assay.

  • Washing: After the incubation period, gently remove the planktonic cells and wash the biofilms with PBS.

  • XTT-Menadione Solution: Prepare a solution of XTT (typically 1 mg/mL in PBS) and menadione (typically 1 µM in acetone). Immediately before use, mix the XTT and menadione solutions.

  • Incubation: Add the XTT-menadione solution to each well containing the biofilm and to control wells without biofilm. Incubate the plate in the dark at 37°C for 2-4 hours.

  • Quantification: Measure the absorbance of the resulting formazan product at 450-490 nm. The absorbance is proportional to the metabolic activity of the cells in the biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.

Methodology:

  • Biofilm Growth on Specific Surfaces: Grow Mtb biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides.

  • Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilms with a combination of fluorescent dyes, such as SYTO 9 (stains all bacteria) and propidium iodide (stains dead bacteria with compromised membranes).

  • Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze the images and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of a novel inhibitor on Mtb biofilm formation.

G Start Start Prepare Mtb Culture Prepare Mtb Culture Start->Prepare Mtb Culture Inoculate Microtiter Plates Inoculate Microtiter Plates Prepare Mtb Culture->Inoculate Microtiter Plates Add this compound (Concentration Gradient) Add this compound (Concentration Gradient) Inoculate Microtiter Plates->Add this compound (Concentration Gradient) Incubate to Form Biofilms Incubate to Form Biofilms Add this compound (Concentration Gradient)->Incubate to Form Biofilms Quantitative Analysis Quantitative Analysis Incubate to Form Biofilms->Quantitative Analysis Microscopy Analysis Microscopy Analysis Incubate to Form Biofilms->Microscopy Analysis Crystal Violet Assay (Biomass) Crystal Violet Assay (Biomass) Quantitative Analysis->Crystal Violet Assay (Biomass) XTT Assay (Metabolic Activity) XTT Assay (Metabolic Activity) Quantitative Analysis->XTT Assay (Metabolic Activity) Data Analysis & Interpretation Data Analysis & Interpretation Crystal Violet Assay (Biomass)->Data Analysis & Interpretation XTT Assay (Metabolic Activity)->Data Analysis & Interpretation CLSM (Architecture & Viability) CLSM (Architecture & Viability) Microscopy Analysis->CLSM (Architecture & Viability) CLSM (Architecture & Viability)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A generalized experimental workflow for assessing the anti-biofilm activity of a compound against Mtb.

Data Presentation

Quantitative data from biofilm inhibition assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Mtb Biofilm Formation

Concentration of this compound (µM)Biofilm Biomass (OD570)% Biofilm Inhibition (Biomass)Metabolic Activity (OD450)% Inhibition (Metabolic Activity)
0 (Control)1.25 ± 0.1200.85 ± 0.080
11.02 ± 0.1018.40.75 ± 0.0711.8
50.68 ± 0.0945.60.52 ± 0.0638.8
100.35 ± 0.0572.00.28 ± 0.0467.1
250.18 ± 0.0385.60.15 ± 0.0282.4
500.12 ± 0.0290.40.10 ± 0.0188.2
  • % Biofilm Inhibition is calculated as: [1 - (OD_treated / OD_control)] * 100.[13][14][15]

  • Data are presented as mean ± standard deviation from at least three independent experiments.

Conclusion

The study of M. tuberculosis biofilms is a critical area of research for overcoming drug tolerance and improving treatment outcomes for tuberculosis. A systematic approach, employing a combination of quantitative and qualitative assays, is essential for characterizing the efficacy of novel biofilm inhibitors. The protocols and frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the effects of compounds like this compound on Mtb biofilm formation and to advance the development of new anti-tuberculosis therapies.

References

Synergistic Potential of Mtb-IN-4 with First-Line Tuberculosis Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic interactions, enhancing efficacy and potentially reducing treatment duration. This technical guide explores the synergistic potential of a novel investigational compound, Mtb-IN-4, with the first-line anti-tuberculosis drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). This document provides a framework for evaluating such synergies, including detailed experimental protocols, data presentation templates, and visualizations of key pathways and workflows. While "this compound" is used as a placeholder for a novel compound, the methodologies described are broadly applicable for the preclinical assessment of new anti-TB drug candidates.

Introduction: The Challenge of Drug-Resistant Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2][3] The standard treatment for drug-susceptible TB is a six-month regimen of four first-line drugs.[1][4] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains threatens the effectiveness of current therapies, making the discovery of new drugs and synergistic combinations a global health priority.[2][5]

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of TB, synergistic combinations can lead to enhanced bactericidal activity, a reduced likelihood of developing drug resistance, and potentially shorter treatment regimens. This guide focuses on the preclinical evaluation of this compound, a hypothetical novel inhibitor, in combination with established first-line anti-TB agents.

Mechanisms of Action

First-Line Tuberculosis Drugs

A foundational understanding of the mechanisms of first-line drugs is crucial for hypothesizing and interpreting synergistic interactions.

  • Isoniazid (INH): A prodrug activated by the Mtb catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[4][6][7]

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[4]

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[8] The exact mechanism of POA is not fully understood but is thought to disrupt membrane potential and interfere with coenzyme A synthesis, particularly effective against semi-dormant bacilli in acidic environments.[8][9][10]

  • Ethambutol (EMB): Inhibits arabinosyltransferases, which are involved in the synthesis of arabinogalactan, another critical component of the Mtb cell wall.[7][11] Disruption of arabinogalactan synthesis increases the permeability of the cell wall to other drugs.[12]

Hypothetical Mechanism of Action for this compound

For the purpose of this guide, we hypothesize that This compound is an inhibitor of the MmpL3 transporter protein . MmpL3 is essential for transporting mycolic acid precursors across the cytoplasmic membrane and is a validated target for TB drug development. By inhibiting MmpL3, this compound would disrupt the final stages of mycolic acid incorporation into the cell wall, leading to a loss of cell envelope integrity. This mechanism presents a strong rationale for potential synergy with other cell wall synthesis inhibitors like isoniazid and ethambutol.

Experimental Protocols for Synergy Assessment

Checkerboard Assay for Synergy Testing

The checkerboard method is a widely used in vitro technique to systematically test drug combinations and quantify their interactions.[13][14][15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and first-line drugs alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound, isoniazid, rifampicin, pyrazinamide, ethambutol stock solutions

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound (Drug A) vertically down the microplate.

    • Prepare serial two-fold dilutions of a first-line drug (Drug B) horizontally across the plate.

    • The final plate will contain a matrix of increasing concentrations of both drugs.

    • Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for growth control.

  • Inoculation: Add the prepared Mtb inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like Resazurin.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula:[16][17][18][19]

    FICI = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The ΣFICI is the lowest FICI value obtained from all the wells without growth.

Interpretation of FICI: [16][17]

  • Synergy: ΣFICI ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFICI ≤ 4.0

  • Antagonism: ΣFICI > 4.0

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[20][21][22][23]

Objective: To assess the rate of killing of Mtb by this compound in combination with first-line drugs.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • This compound and first-line drug solutions

  • Sterile culture tubes or flasks

  • Middlebrook 7H11 agar plates

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth, adjusted to a starting concentration of ~10^6 CFU/mL.

  • Drug Exposure: Add drugs to the bacterial cultures at concentrations determined from the checkerboard assay (e.g., 0.5x, 1x, and 2x MIC), both individually and in synergistic combinations. Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 37°C. At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each culture.

  • Quantification of Viable Bacteria: Prepare serial dilutions of the collected samples and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: < 3-log10 decrease in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: MICs of this compound and First-Line Drugs Alone and in Combination against Mtb H37Rv

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound Value---
Isoniazid Value---
This compound + Isoniazid-Value / ValueValueSynergy/Additive/Antagonism
Rifampicin Value---
This compound + Rifampicin-Value / ValueValueSynergy/Additive/Antagonism
Pyrazinamide Value---
This compound + Pyrazinamide-Value / ValueValueSynergy/Additive/Antagonism
Ethambutol Value---
This compound + Ethambutol-Value / ValueValueSynergy/Additive/Antagonism

Table 2: Time-Kill Assay Results - Log10 CFU/mL Reduction at Day 7

Treatment (Concentration)Log10 CFU/mL Reduction vs. Day 0Log10 CFU/mL Reduction vs. Control
Growth ControlValue0
This compound (1x MIC)ValueValue
Isoniazid (1x MIC)ValueValue
This compound + IsoniazidValueValue
Rifampicin (1x MIC)ValueValue
This compound + RifampicinValueValue
... (and so on for other drugs)......

Visualization of Pathways and Workflows

Experimental Workflow for Synergy Assessment

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dynamic Assessment A Prepare Mtb Inoculum B Determine Individual Drug MICs (this compound, INH, RIF, PZA, EMB) A->B C Perform Checkerboard Assay (Drug Combinations) A->C D Calculate Fractional Inhibitory Concentration Index (FICI) C->D E Identify Synergistic Combinations (FICI <= 0.5) D->E F Select Synergistic Combinations from Phase 1 E->F Promising Combinations G Perform Time-Kill Curve Assays F->G H Plot Log10 CFU/mL vs. Time G->H I Confirm Bactericidal Synergy H->I

Caption: Workflow for assessing the synergistic potential of a new compound.

Hypothetical Synergistic Mechanisms of this compound

G cluster_wall Mycobacterium tuberculosis Cell Wall inhA InhA mycolic Mycolic Acid Synthesis inhA->mycolic emb Arabinosyl Transferases arabino Arabinogalactan Synthesis emb->arabino mmpL3 MmpL3 Transporter transport Mycolic Acid Transport mmpL3->transport wall Cell Wall Integrity mycolic->wall arabino->wall transport->wall INH Isoniazid (INH) INH->inhA inhibits EMB Ethambutol (EMB) EMB->emb inhibits MTB_IN4 This compound (Hypothesized) MTB_IN4->mmpL3 inhibits

Caption: Hypothetical synergistic pathways targeting Mtb cell wall synthesis.

Interpretation of FICI Values

G start Calculate ΣFICI for Drug Combination decision ΣFICI Value? start->decision synergy Synergy (Potentiation) decision->synergy  <= 0.5 additive Additive / Indifference (No Interaction) decision->additive  > 0.5 and <= 4.0 antagonism Antagonism (Inhibition) decision->antagonism  > 4.0

Caption: Logical flow for the interpretation of FICI results.

Conclusion and Future Directions

This guide outlines a systematic approach for the preclinical evaluation of the synergistic potential of a novel anti-tuberculosis compound, represented here by this compound, with first-line TB drugs. The described checkerboard and time-kill assays provide robust quantitative data to identify and confirm synergistic interactions.

Based on our hypothetical mechanism of action for this compound as an MmpL3 inhibitor, we anticipate strong synergy with isoniazid and ethambutol due to their complementary roles in disrupting cell wall synthesis. The combination of this compound with rifampicin or pyrazinamide may also yield synergistic or additive effects through different mechanisms, which warrants experimental investigation.

Successful identification of in vitro synergy should be followed by further studies, including:

  • Testing against a panel of drug-resistant clinical Mtb isolates.

  • Intracellular activity assays in macrophage models.

  • In vivo efficacy studies in animal models of tuberculosis.

The methodologies and frameworks presented here provide a clear path for advancing promising new compounds like this compound through the preclinical drug development pipeline, with the ultimate goal of developing shorter, more effective, and resistance-breaking regimens for tuberculosis.

References

Methodological & Application

Application Notes and Protocols: Measuring Mtb-IN-4 Inhibition of Intracellular Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, persists and replicates within host macrophages, a key challenge in treatment.[1] Mtb-IN-4 is a novel isoxazole-containing compound demonstrating potent anti-mycobacterial activity. These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on intracellular Mtb, utilizing a luciferase reporter strain for sensitive and high-throughput analysis.

This compound has been identified as a non-toxic isoxazole that inhibits Mycobacterium tuberculosis (Mtb) with an IC50 of 0.70 µM.[2] Its mechanism of action involves impeding Mtb respiration and biofilm formation within macrophages, and it has been shown to enhance the efficacy of isoniazid (INH) against INH-resistant Mtb mutants.[2] Isoxazole derivatives have been noted for their potent and selective activity against both replicating and non-replicating Mtb.[2]

Principle of the Assay

This assay employs a human macrophage cell line (e.g., THP-1) infected with a recombinant Mtb strain expressing luciferase. The intracellular bacterial viability is quantified by measuring the luminescence produced by the luciferase enzyme, which requires ATP from viable bacteria. A reduction in luminescence in the presence of this compound indicates inhibition of intracellular Mtb growth.

Data Presentation

While specific quantitative data for the intracellular activity of this compound is not yet publicly available, the following tables provide a template for presenting such data once generated using the protocol below. The data for the well-established anti-tubercular drug Rifampicin is included for comparison.[3]

Table 1: Intracellular Anti-Mtb Activity of this compound and Rifampicin

CompoundIntracellular MIC₅₀ (µM)Intracellular MIC₉₀ (µM)Cytotoxicity (CC₅₀ in THP-1 cells, µM)Selectivity Index (CC₅₀/MIC₉₀)
This compoundData to be generatedData to be generated>50Data to be generated
Rifampicin0.040.15>100>667

Table 2: Dose-Response of this compound on Intracellular Mtb Viability

This compound Concentration (µM)Percent Inhibition of Mtb Luciferase Activity (Mean ± SD)
0.01Data to be generated
0.1Data to be generated
0.5Data to be generated
1.0Data to be generated
5.0Data to be generated
10.0Data to be generated

Experimental Protocols

Materials and Reagents
  • Human monocytic cell line (THP-1, ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv expressing luciferase (Mtb-lux)

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound

  • Rifampicin (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol 1: Macrophage Culture and Differentiation
  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • To differentiate monocytes into macrophages, seed 5 x 10⁴ cells per well in a 96-well plate.

  • Add PMA to a final concentration of 50 ng/mL.

  • Incubate for 48-72 hours to allow for adherence and differentiation into macrophages.

  • After incubation, aspirate the medium containing PMA and replace it with fresh, pre-warmed RPMI-1640 with 10% FBS.

  • Allow the cells to rest for 24 hours before infection.

Protocol 2: Mtb-lux Culture and Macrophage Infection
  • Culture Mtb-lux in 7H9 broth with ADC supplement to mid-log phase (OD₆₀₀ of 0.4-0.8).

  • On the day of infection, wash the Mtb-lux culture with sterile PBS and resuspend in RPMI-1640 with 10% FBS.

  • Remove the medium from the differentiated THP-1 cells and infect with Mtb-lux at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage).

  • Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.

  • After 4 hours, gently wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 with 10% FBS to each well.

Protocol 3: Treatment with this compound
  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.

  • Add the this compound dilutions to the infected macrophages. Include wells with Rifampicin as a positive control and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

Protocol 4: Luciferase Assay for Intracellular Mtb Viability
  • After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Carefully aspirate the culture medium from each well.

  • Lyse the macrophages by adding a cell lysis buffer compatible with the luciferase assay system and incubate for 10 minutes.

  • Add the luciferase substrate to each well according to the manufacturer's instructions.

  • Immediately measure the luminescence using a plate luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

Proposed Mechanism of this compound Inhibition cluster_Mtb Mycobacterium tuberculosis cluster_Macrophage Macrophage This compound This compound FadD32 FadD32 This compound->FadD32 Inhibits Electron Transport Chain Electron Transport Chain This compound->Electron Transport Chain Inhibits Biofilm Formation Biofilm Formation This compound->Biofilm Formation Inhibits Intracellular Mtb Intracellular Mtb This compound->Intracellular Mtb Mycolic Acid Synthesis Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains FadD32->Mycolic Acid Synthesis Required for Mtb Survival Mtb Survival Cell Wall Integrity->Mtb Survival Loss of integrity inhibits Respiration Respiration ATP Production ATP Production Respiration->ATP Production Drives Electron Transport Chain->Respiration Component of ATP Production->Mtb Survival Loss of ATP inhibits Biofilm Formation->Mtb Survival Inhibition of biofilm inhibits Intracellular Mtb->Mtb Survival Intracellular Mtb->Mtb Survival Leads to

Caption: Proposed mechanism of this compound action on intracellular Mtb.

Experimental Workflow

Experimental Workflow for this compound Intracellular Assay Start Start Differentiate THP-1 1. Differentiate THP-1 Cells (PMA, 48-72h) Start->Differentiate THP-1 Infect Macrophages 2. Infect with Mtb-lux (MOI=1, 4h) Differentiate THP-1->Infect Macrophages Wash Wash Extracellular Mtb Infect Macrophages->Wash Treat 3. Treat with this compound (72h) Wash->Treat Lyse Cells 4. Lyse Macrophages Treat->Lyse Cells Measure Luminescence 5. Measure Luminescence Lyse Cells->Measure Luminescence Analyze Data 6. Analyze Data (% Inhibition, MIC₅₀) Measure Luminescence->Analyze Data End End Analyze Data->End

Caption: Workflow for assessing this compound's intracellular activity.

Discussion

The provided protocol offers a robust and sensitive method for evaluating the efficacy of this compound against intracellular M. tuberculosis. The use of a luciferase reporter system allows for a quantitative and high-throughput compatible readout of bacterial viability, which is a significant advantage over traditional colony-forming unit (CFU) counting methods.[4]

The proposed mechanism of action for this compound, targeting mycolic acid synthesis via enzymes like FadD32, aligns with the known mechanisms of other isoxazole-containing anti-tubercular agents.[5][6] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to a loss of cell wall integrity and subsequent bacterial death.[6] Furthermore, the reported inhibition of respiration and biofilm formation suggests that this compound may have a multi-targeted effect, which is advantageous in combating drug resistance.[2][7] The disruption of the electron transport chain would lead to a decrease in ATP production, essential for bacterial survival.[8] Inhibition of biofilm formation is particularly relevant for chronic and persistent infections.[7]

For accurate data interpretation, it is crucial to perform a parallel cytotoxicity assay to ensure that the observed reduction in luminescence is due to the anti-bacterial activity of this compound and not due to toxicity to the host macrophages. The selectivity index, calculated as the ratio of the cytotoxic concentration to the inhibitory concentration, is a critical parameter for evaluating the therapeutic potential of the compound.

Further studies could explore the effect of this compound on different Mtb clinical isolates, including multidrug-resistant strains, and investigate its synergistic potential with other anti-tubercular drugs. High-content imaging could also be employed to visualize the effect of the compound on intracellular bacterial morphology and localization.

References

Application Notes and Protocols: Checkerboard Assay for Mtb-IN-4 and Isoniazid Synergy against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combining antimicrobial agents can enhance their efficacy, overcome resistance mechanisms, and reduce the required dosage, thereby minimizing toxicity. The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents, quantifying them as synergistic, additive, indifferent, or antagonistic.

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of a novel hypothetical inhibitor, Mtb-IN-4, with the first-line anti-tuberculosis drug, isoniazid. Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are crucial components of the Mtb cell wall.[1] For the purpose of this protocol, we will hypothesize that this compound targets a distinct, essential pathway in Mtb, making the combination a candidate for synergistic interaction.

The interaction between the two compounds is quantified by the Fractional Inhibitory Concentration (FIC) Index, which is calculated based on the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[2][3] An FIC Index of ≤ 0.5 is indicative of synergy.[4]

Signaling Pathways

A synergistic interaction is often hypothesized when two compounds inhibit different but essential pathways, leading to a combined effect greater than the sum of their individual effects.

Signaling_Pathways cluster_Isoniazid Isoniazid (INH) Pathway cluster_Mtb_IN_4 Hypothetical this compound Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Activated_INH Activated INH Radical InhA InhA (Enoyl-ACP reductase) Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Mtb Cell Wall Integrity Mtb_Viability Mtb Viability Mtb_IN_4 This compound Target_Protein Hypothetical Target Protein Essential_Process Essential Cellular Process

Experimental Protocol

This protocol is designed for determining the synergistic activity of this compound and isoniazid against M. tuberculosis H37Rv (ATCC 27294) in a 96-well microplate format using the Resazurin Microtiter Assay (REMA).[5][6][7]

Materials and Reagents
  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 Broth Base[8][9][10][11][12]

  • Middlebrook ADC Growth Supplement (Albumin, Dextrose, Catalase)

  • Glycerol

  • Tween 80

  • Isoniazid (INH) powder

  • This compound powder (hypothetical compound)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt powder[7]

  • Sterile 96-well flat-bottom microplates

  • Sterile saline solution with 0.05% Tween 80

  • Sterile glass beads

  • Biosafety Cabinet (BSC) Class II or higher

  • Incubator at 37°C

  • Microplate reader (optional, for quantitative analysis)

Preparation of Media and Reagents
  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) ADC, and 0.05% (v/v) Tween 80.

  • Drug Stock Solutions:

    • Prepare a 1 mg/mL stock solution of isoniazid in sterile distilled water.

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Filter-sterilize both stock solutions and store at -20°C.

  • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water. Store protected from light at 4°C for up to one week.[5]

Inoculum Preparation
  • Culture M. tuberculosis H37Rv in complete Middlebrook 7H9 broth until mid-log phase (OD600 of 0.4-0.6).

  • Transfer the culture to a sterile tube containing glass beads and vortex for 1-2 minutes to break up clumps.

  • Let the suspension stand for 20 minutes to allow larger clumps to settle.

  • Adjust the turbidity of the supernatant with sterile saline-Tween 80 to match a 0.5 McFarland standard.[13][14]

  • Dilute this adjusted suspension 1:20 in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10^5 CFU/mL.[15]

Checkerboard Assay Setup
  • In a 96-well microplate, add 50 µL of complete Middlebrook 7H9 broth to all wells from row A to G and column 1 to 11.

  • Drug A (Isoniazid) Dilution:

    • Add 100 µL of a starting concentration of isoniazid (e.g., 4x MIC) to all wells in column 1 (rows A-H).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process up to column 10. Discard 50 µL from column 10. Column 11 will serve as the growth control for this compound.

  • Drug B (this compound) Dilution:

    • Add 100 µL of a starting concentration of this compound (e.g., 4x MIC) to all wells in row A (columns 1-11).

    • Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, and repeating this process down to row G. Discard 50 µL from row G. Row H will serve as the growth control for isoniazid.

  • Controls:

    • Row H (columns 1-10): Contains serial dilutions of isoniazid only.

    • Column 11 (rows A-G): Contains serial dilutions of this compound only.

    • Well H11: Drug-free growth control.

    • Well H12: Media sterility control (no bacteria).

  • Inoculation: Add 50 µL of the final Mtb inoculum to all wells except the sterility control (H12). The final volume in each well will be 100 µL.

  • Seal the plate with an adhesive sealer and incubate at 37°C for 7 days.

Determining Results
  • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[6]

  • Re-incubate the plate for 24-48 hours.

  • Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[16]

  • The MIC is defined as the lowest concentration of the drug(s) that prevents this color change (i.e., the well remains blue).[7]

Data Presentation and Analysis

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI).

FIC Calculation:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FICI Calculation:

  • FICI = FIC of Drug A + FIC of Drug B[3]

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[3][17]

Hypothetical Results Table
MIC of Isoniazid Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Isoniazid in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FIC of IsoniazidFIC of this compoundFICIInterpretation
0.060.50.0150.1250.250.250.50Synergy

Experimental Workflow Diagram

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_media Prepare Complete 7H9 Broth dispense_broth Dispense Broth into 96-well Plate prep_media->dispense_broth prep_stocks Prepare Drug Stock Solutions dilute_inh Create Isoniazid Serial Dilutions (Columns) prep_stocks->dilute_inh dilute_mtbin4 Create this compound Serial Dilutions (Rows) prep_stocks->dilute_mtbin4 prep_inoculum Prepare Mtb Inoculum (0.5 McFarland, then 1:20 dilution) add_inoculum Inoculate Plate with Mtb prep_inoculum->add_inoculum dispense_broth->dilute_inh dispense_broth->dilute_mtbin4 dilute_inh->add_inoculum dilute_mtbin4->add_inoculum incubate_7d Incubate at 37°C for 7 Days add_inoculum->incubate_7d add_resazurin Add Resazurin Solution incubate_7d->add_resazurin incubate_24h Incubate for 24-48 Hours add_resazurin->incubate_24h read_results Read Results (Blue = No Growth, Pink = Growth) incubate_24h->read_results determine_mic Determine MICs of Drugs Alone and in Combination read_results->determine_mic calculate_fic Calculate FIC and FICI determine_mic->calculate_fic interpret_fici Interpret FICI for Synergy, Additivity, or Antagonism calculate_fic->interpret_fici

References

Application Notes and Protocols for Assessing Mycobacterium tuberculosis Respiration in the Presence of Mtb-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an obligate aerobe that relies on oxidative phosphorylation to generate ATP for its survival and pathogenesis. The electron transport chain (ETC) of Mtb is a critical metabolic pathway and a well-established target for novel anti-tubercular drugs.[1][2][3] The emergence of drug-resistant Mtb strains necessitates the development of new therapeutics that target novel pathways, such as cellular respiration.

These application notes provide detailed protocols for assessing the impact of a putative respiratory inhibitor, Mtb-IN-4, on the respiratory activity of M. tuberculosis. The described methods will enable researchers to characterize the inhibitory potential of this compound and elucidate its mechanism of action. The three key assays detailed are:

  • Measurement of Oxygen Consumption Rate (OCR): To directly quantify the effect of this compound on the rate of oxygen consumption by Mtb.

  • Quantification of Cellular ATP Levels: To determine the impact of this compound on the primary energy currency of the cell.

  • Assessment of Bacterial Membrane Potential: To evaluate the effect of this compound on the proton motive force, which is essential for ATP synthesis.

The Mycobacterium tuberculosis Electron Transport Chain

The Mtb ETC is comprised of a series of protein complexes that transfer electrons from donors to a final electron acceptor, typically oxygen. This process is coupled to the pumping of protons across the inner membrane, generating a proton motive force that drives ATP synthesis.[4] The Mtb ETC has some key differences from the mammalian ETC, making it an attractive target for selective inhibitors.

Mtb_ETC cluster_0 Mtb Inner Membrane cluster_1 Cytochrome bc1-aa3 Supercomplex NADH NADH NDH2 Type II NADH Dehydrogenase (NDH-2) NADH->NDH2 e- Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH e- MQ_pool Menaquinone Pool (MQ/MQH2) NDH2->MQ_pool e- protons_out H+ NDH2->protons_out H+ SDH->MQ_pool e- Cyt_bc1 Cytochrome bc1 (Complex III) MQ_pool->Cyt_bc1 e- Cyt_bd Cytochrome bd Oxidase MQ_pool->Cyt_bd e- Cyt_aa3 Cytochrome aa3 (Complex IV) Cyt_bc1->Cyt_aa3 e- Cyt_bc1->protons_out H+ O2 O2 Cyt_aa3->O2 e- H2O H2O Cyt_aa3->H2O Cyt_aa3->protons_out H+ Cyt_bd->O2 e- Cyt_bd->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP protons_in H+ protons_in->ATP_Synthase H+ ADP ADP + Pi ADP->ATP_Synthase

Figure 1: Simplified diagram of the Mtb electron transport chain.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes extracellular flux analysis to measure the real-time oxygen consumption of Mtb in the presence of this compound.

OCR_Workflow start Prepare Mtb Culture prep_cells Wash and Resuspend Mtb in Assay Medium start->prep_cells seed_plate Seed Mtb into Seahorse XF Plate prep_cells->seed_plate add_compound Add this compound (and Controls) seed_plate->add_compound incubate Incubate at 37°C add_compound->incubate run_seahorse Run Seahorse XF Assay incubate->run_seahorse analyze Analyze OCR Data run_seahorse->analyze end Determine EC50 and % Inhibition analyze->end

Figure 2: Workflow for OCR measurement using extracellular flux analysis.

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in a small, transient microchamber. By sequentially injecting compounds that inhibit different components of the ETC, a respiratory profile of the bacteria can be generated.

Materials:

  • M. tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • Seahorse XFp or XFe96 Analyzer

  • Seahorse XFp or XFe96 cell culture plates

  • Seahorse XF Base Medium

  • This compound (at various concentrations)

  • Respiratory chain inhibitors (e.g., CCCP, bedaquiline)

  • Plate reader for bacterial density measurement (OD600)

Protocol:

  • Culture Preparation: Grow Mtb to mid-log phase (OD600 of 0.5-0.8) in 7H9 broth.

  • Cell Preparation: Harvest the bacterial culture by centrifugation, wash twice with Seahorse XF Base Medium, and resuspend in the same medium to the desired cell density.

  • Plate Seeding: Seed the Mtb suspension into the wells of a Seahorse XF plate.

  • Compound Addition: Add this compound at a range of concentrations to the appropriate wells. Include vehicle-only and positive control (e.g., bedaquiline) wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow the compound to act on the cells.

  • Seahorse Assay: Place the plate in the Seahorse XF Analyzer and run a pre-programmed assay protocol. This will typically involve sequential injections of mitochondrial stressors to determine basal respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Normalize the OCR data to the number of bacteria per well. Calculate the percentage of inhibition of OCR at each concentration of this compound and determine the EC50 value.

Data Presentation:

CompoundConcentration (µM)Basal OCR (% of Control)Maximal OCR (% of Control)EC50 (µM)
This compound0.195 ± 592 ± 6
170 ± 865 ± 7
1030 ± 425 ± 5
1005 ± 23 ± 1
Bedaquiline0.140 ± 635 ± 5
Quantification of Cellular ATP Levels

This protocol uses a bioluminescence-based assay to measure the intracellular ATP concentration in Mtb treated with this compound.

Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present.

Materials:

  • M. tuberculosis H37Rv

  • 7H9 broth with supplements

  • This compound

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Culture and Treatment: Grow Mtb to mid-log phase and treat with various concentrations of this compound for a specified duration. Include appropriate controls.

  • Assay Preparation: Transfer a small volume of the treated Mtb culture to an opaque-walled 96-well plate.

  • Reagent Addition: Add the BacTiter-Glo™ reagent to each well. This reagent lyses the bacteria and provides the necessary substrates for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for a short period to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the cell density (OD600). Calculate the percentage of ATP depletion for each concentration of this compound and determine the EC50.

Data Presentation:

CompoundConcentration (µM)ATP Levels (RLU)% ATP DepletionEC50 (µM)
This compound0.198000 ± 50002 ± 5
165000 ± 400035 ± 4
1025000 ± 300075 ± 3
1005000 ± 100095 ± 1
Bedaquiline0.150000 ± 600050 ± 6
Assessment of Bacterial Membrane Potential

This protocol uses a fluorescent dye to assess the membrane potential of Mtb after treatment with this compound.

Membrane_Potential_Logic cluster_0 Cellular State cluster_1 Dye Behavior energized Energized Membrane (High ΔΨ) aggregate Dye Aggregates (Red Fluorescence) energized->aggregate depolarized Depolarized Membrane (Low ΔΨ) monomer Dye Monomers (Green Fluorescence) depolarized->monomer inhibitor This compound inhibitor->depolarized Induces

References

Application Notes and Protocols for In Vivo Efficacy Testing of Mtb-IN-4 in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Experimental Design for Testing Mtb-IN-4 Efficacy in a Mouse Model

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2][3] this compound is a novel investigational compound with potential anti-tubercular activity. This document provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a well-established murine model of chronic tuberculosis. The primary objective of this experimental design is to determine the dose-dependent efficacy of this compound in reducing bacterial load in the lungs and spleen of infected mice.

Experimental Design and Rationale

A chronic mouse model of tuberculosis will be utilized to mimic human latent TB infection, which often precedes active disease.[4] BALB/c mice are a commonly used inbred strain for TB research due to their robust immune response and the formation of well-defined granulomas.[5][6] Infection will be established via a low-dose aerosol route to ensure reproducible and predominantly pulmonary infection.[7][8] Treatment will commence at a chronic stage of infection to assess the sterilizing activity of this compound against persistent bacteria.

Key experimental parameters include:

  • Animal Model: 8-10 week old female BALB/c mice.

  • Infection Strain: Mycobacterium tuberculosis Erdman strain.[5]

  • Infection Route: Low-dose aerosol inhalation.[7][8]

  • Treatment Initiation: 4 weeks post-infection.

  • Endpoints: Bacterial load (Colony Forming Units - CFU) in lungs and spleen, survival monitoring, and histopathological analysis.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

CategoryItem
Animals 8-10 week old, female BALB/c mice
Bacterial Strain Mycobacterium tuberculosis Erdman strain (ATCC 35801)
Culture Media Middlebrook 7H9 broth with ADC supplement, Middlebrook 7H11 agar with OADC supplement, PBS
Test Compound This compound (formulation to be determined based on solubility and stability)
Control Drugs Isoniazid (INH), Rifampicin (RIF)
Vehicle To be determined based on this compound formulation (e.g., 0.5% carboxymethylcellulose)
Equipment Aerosol exposure system (e.g., Glas-Col), Biosafety Level 3 (BSL-3) facility, tissue homogenizer, incubator, microscope
Reagents for Analysis Formalin (10% neutral buffered), hematoxylin and eosin (H&E) stain, Ziehl-Neelsen stain

Experimental Protocols

Preparation of M. tuberculosis Inoculum
  • Grow M. tuberculosis Erdman strain in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC enrichment to mid-log phase.

  • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in PBS and declump the bacteria by passing it through a 27-gauge needle several times.

  • Adjust the bacterial suspension to a final concentration of approximately 1 x 10^7 CFU/mL for aerosol infection.

Mouse Infection
  • Infect 8-10 week old female BALB/c mice with a low dose of M. tuberculosis Erdman strain using a calibrated aerosol exposure system.[7]

  • The target deposition is approximately 50-100 bacilli per mouse lung.

  • On day 1 post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial implantation in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.

Treatment Regimen
  • At 4 weeks post-infection, randomize the infected mice into the treatment and control groups as detailed in the table below.

  • Administer this compound and control drugs orally by gavage, 5 days a week for 4 weeks.[5]

  • Monitor the body weight and clinical signs of the mice throughout the treatment period.

GroupTreatmentDose (mg/kg)RouteFrequencyNo. of Mice
1Vehicle Control-Oral Gavage5 days/week, 4 weeks10
2This compound (Low Dose)TBDOral Gavage5 days/week, 4 weeks10
3This compound (Mid Dose)TBDOral Gavage5 days/week, 4 weeks10
4This compound (High Dose)TBDOral Gavage5 days/week, 4 weeks10
5Isoniazid (INH)25Oral Gavage5 days/week, 4 weeks10
6Rifampicin (RIF)10Oral Gavage5 days/week, 4 weeks10
7Untreated (Baseline)--Sacrificed at 4 weeks5

TBD: To Be Determined based on preliminary in vitro efficacy and in vivo toxicity studies.

Efficacy Evaluation
  • At the end of the 4-week treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile PBS.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • For histopathology, fix a lobe of the lung from each mouse in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E and Ziehl-Neelsen stains.

Data Presentation and Analysis

The efficacy of this compound will be determined by comparing the bacterial loads in the treated groups to the vehicle control group. The data will be presented as mean log10 CFU ± standard deviation. Statistical analysis will be performed using appropriate methods, such as one-way ANOVA followed by Dunnett's multiple comparisons test.

Table of Expected Outcomes (Hypothetical Data)
GroupTreatmentMean Lung log10 CFU ± SDMean Spleen log10 CFU ± SD
1Vehicle Control6.5 ± 0.44.8 ± 0.3
2This compound (Low Dose)5.8 ± 0.54.2 ± 0.4
3This compound (Mid Dose)4.9 ± 0.63.5 ± 0.5
4This compound (High Dose)4.1 ± 0.52.9 ± 0.4
5Isoniazid (INH)4.3 ± 0.43.1 ± 0.3
6Rifampicin (RIF)4.0 ± 0.52.8 ± 0.4
7Untreated (Baseline)6.2 ± 0.34.5 ± 0.2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment Phase (4 weeks) cluster_analysis Efficacy Analysis A M. tuberculosis Culture (Erdman Strain) B Inoculum Preparation A->B D Low-Dose Aerosol Infection B->D C BALB/c Mice (8-10 weeks old) C->D E Baseline CFU Determination (Day 1) D->E F Chronic Infection Establishment (4 weeks post-infection) G Randomization into Groups F->G H Daily Oral Gavage Treatment (5 days/week for 4 weeks) G->H I Euthanasia & Organ Harvest (Lungs & Spleen) H->I J CFU Enumeration I->J K Histopathology I->K L Data Analysis & Reporting J->L K->L

Caption: Workflow for in vivo efficacy testing of this compound.

Hypothetical this compound Signaling Pathway

As the mechanism of action for this compound is unknown, a hypothetical pathway is presented for illustrative purposes, assuming it inhibits a key bacterial enzyme.

signaling_pathway Mtb_IN4 This compound Target_Enzyme Hypothetical Target Enzyme (e.g., Isocitrate Lyase) Mtb_IN4->Target_Enzyme Binds to Inhibition Inhibition Glyoxylate_Shunt Glyoxylate Shunt Target_Enzyme->Glyoxylate_Shunt Essential for Persistence Bacterial Persistence & Survival Glyoxylate_Shunt->Persistence Inhibition->Glyoxylate_Shunt

Caption: Hypothetical mechanism of this compound action.

References

Application Note: Quantitative Analysis of Mtb-IN-4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mtb-IN-4 in human plasma. This compound, a novel isoxazole-containing compound, has demonstrated potent anti-mycobacterial activity and is a promising candidate for the treatment of tuberculosis. The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound (Compound 17h) is a non-toxic isoxazole derivative that has shown significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It has been observed to impede Mtb respiration and biofilm formation within macrophages and enhance the efficacy of isoniazid against resistant Mtb mutants.[1] To facilitate the preclinical and clinical development of this promising anti-tubercular agent, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely employed for the determination of drugs and their metabolites in complex biological fluids.

Chemical Information:

CompoundThis compound (Compound 17h)
Molecular Formula C₂₄H₁₈N₂O₄S
Molecular Weight 430.48 g/mol
CAS Number 2306039-13-2

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-¹³C₆,¹⁵N₂ stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined based on compound structure and fragmentation analysisthis compound-IS: To be determined based on labeled compound structure
Collision Energy (CE) To be optimized
Declustering Potential (DP) To be optimized
Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution (100 ng/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject into the LC-MS/MS system.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

  • Calibration Curve: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Quality Controls: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Method Validation (Summary)

The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated for by the internal standard
Stability Stable under expected storage and processing conditions

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 protein_precip Add Acetonitrile (200 µL) vortex1->protein_precip vortex2 Vortex protein_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition quantification Quantification data_acquisition->quantification signaling_pathway Mtb_IN_4 This compound Mtb_Cell Mycobacterium tuberculosis Cell Mtb_IN_4->Mtb_Cell Essential_Pathway Essential Metabolic Pathway (e.g., Respiration, Mycolic Acid Synthesis) Mtb_IN_4->Essential_Pathway Inhibition Inhibition Bacterial_Death Bacterial Growth Inhibition / Death

References

Application Notes and Protocols: Genetic and Proteomic Techniques to Identify the Target of Mtb-IN-4 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a specific molecular target is a critical step in the development of novel anti-tubercular agents. This document provides detailed application notes and protocols for the elucidation of the molecular target of a novel inhibitor, Mtb-IN-4, in Mycobacterium tuberculosis (Mtb). The described methodologies leverage powerful genetic and proteomic approaches, specifically CRISPR interference (CRISPRi) screening and Thermal Proteome Profiling (TPP), to identify and validate the cellular target of this compound. These techniques offer complementary insights, from genetic determinants of drug potency to direct biochemical interactions between the compound and its target protein.

Introduction: The Challenge of Target Deconvolution in Mtb

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a complex and resilient physiology, making drug discovery a formidable challenge.[1][2][3] A significant bottleneck in the development of new anti-TB drugs is the identification of their specific molecular targets, a process known as target deconvolution.[1][4][5] Understanding the mechanism of action of a novel compound like this compound is essential for optimizing its efficacy, predicting potential resistance mechanisms, and developing rational drug combinations.

This document outlines two state-of-the-art, unbiased approaches to identify the target of this compound:

  • CRISPR interference (CRISPRi) Chemical-Genetic Screening: This genetic approach identifies genes that, when their expression is modulated, alter the susceptibility of Mtb to the compound.[6][7][8][9] Genes whose knockdown leads to resistance are strong candidates for the drug's target or are involved in its metabolic activation.

  • Thermal Proteome Profiling (TPP): This proteomic method identifies direct protein targets by detecting changes in their thermal stability upon ligand binding.[10][11][12][13] The binding of this compound to its target protein is expected to confer thermal stabilization, which can be quantified on a proteome-wide scale.

Overall Workflow for this compound Target Identification

The following diagram illustrates the integrated workflow for identifying the target of this compound using complementary genetic and proteomic approaches.

This compound Target ID Workflow cluster_0 Genetic Approach (CRISPRi) cluster_1 Proteomic Approach (TPP) cluster_2 Candidate Validation crispri_lib Pooled sgRNA Library in Mtb crispri_screen Screen with This compound crispri_lib->crispri_screen crispri_ngs Next-Generation Sequencing crispri_screen->crispri_ngs crispri_analysis Data Analysis: Identify Enriched/Depleted sgRNAs crispri_ngs->crispri_analysis candidate_list Converged Candidate List crispri_analysis->candidate_list tpp_lysate Mtb Lysate Preparation tpp_treatment Treat with this compound vs. DMSO tpp_lysate->tpp_treatment tpp_heat Temperature Gradient tpp_treatment->tpp_heat tpp_ms LC-MS/MS Analysis tpp_heat->tpp_ms tpp_analysis Data Analysis: Identify Stabilized Proteins tpp_ms->tpp_analysis tpp_analysis->candidate_list biochem_assays Biochemical Assays (Enzyme Kinetics) candidate_list->biochem_assays structural_bio Structural Biology (Cryo-EM/X-ray) candidate_list->structural_bio wgs WGS of Resistant Mutants candidate_list->wgs start Novel Compound (this compound) start->crispri_lib start->tpp_lysate

Caption: Integrated workflow for this compound target identification.

Genetic Approach: CRISPRi Chemical-Genetic Screening

CRISPRi technology utilizes a catalytically inactive Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to repress the transcription of target genes without altering the DNA sequence.[7][9] A genome-wide CRISPRi screen can identify genes that modulate Mtb's susceptibility to this compound.

Principle of CRISPRi Screening for Target Identification

The core principle is that if this compound inhibits a specific protein, reducing the expression of the gene encoding that protein via CRISPRi should lead to a similar phenotype (e.g., growth inhibition). Conversely, if the drug's action depends on its target, a knockdown of the target gene might confer resistance to the drug, as there is less target for the drug to inhibit.

CRISPRi Screening Principle cluster_0 Control (No Drug) cluster_1 This compound Treatment control_cell Mtb with sgRNA library control_growth Normal Growth control_cell->control_growth drug_cell Mtb with sgRNA library + this compound sgRNA_target sgRNA targeting the this compound target gene drug_cell->sgRNA_target sgRNA_other sgRNA targeting other genes drug_cell->sgRNA_other resistance Resistance & Proliferation (Enrichment of sgRNA) sgRNA_target->resistance sensitivity Sensitivity & Depletion (Depletion of sgRNA) sgRNA_other->sensitivity

Caption: Principle of CRISPRi-based chemical-genetic screening.

Experimental Protocol: CRISPRi Screen
  • Library Transformation: Electroporate a pooled, genome-scale sgRNA library into an Mtb strain expressing anhydrotetracycline (aTc)-inducible dCas9.

  • Culture Expansion: Grow the library of Mtb transformants in 7H9 liquid medium supplemented with appropriate antibiotics to a mid-log phase (OD600 of 0.5-0.8).

  • Induction and Drug Exposure:

    • Dilute the culture to an OD600 of 0.05.

    • Induce dCas9 expression by adding aTc to a final concentration of 200 ng/mL.[9]

    • Divide the culture into two groups: a treatment group with this compound (at 2x MIC) and a control group with DMSO.

    • Incubate the cultures at 37°C with shaking.

  • Time-Point Collection: Collect cell pellets at T=0 (before drug addition) and after a period that allows for several population doublings in the control group (e.g., 5-7 days).

  • Genomic DNA Extraction: Extract genomic DNA from the collected cell pellets.

  • sgRNA Amplification and Sequencing: Amplify the sgRNA-encoding region from the genomic DNA using PCR and prepare libraries for next-generation sequencing.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Calculate the log2 fold change (LFC) of each sgRNA's abundance in the this compound treated sample relative to the DMSO control.

    • Use statistical packages to identify sgRNAs that are significantly enriched or depleted.

Data Presentation: Hypothetical CRISPRi Screen Results

The following table summarizes hypothetical results from a CRISPRi screen with this compound. A positive LFC indicates that knockdown of the gene confers resistance, making it a strong candidate for the drug's direct target.

Gene IDGene NameLog2 Fold Change (LFC)p-valueAnnotationImplication for this compound Target
Rv1234clpdC+4.21.5e-8Lipoamide dehydrogenasePrimary Target Candidate
Rv5678abioA+2.83.2e-6Biotin synthesis enzymePathway-related resistance
Rv9012bmmpL3-3.58.9e-7Mycolic acid transporterSynergistic interaction
Rv3456dethA+3.15.4e-6MonooxygenasePro-drug activation

Proteomic Approach: Thermal Proteome Profiling (TPP)

TPP is based on the principle that protein thermal stability is altered upon ligand binding.[10][12] By heating cell lysates treated with this compound across a range of temperatures and quantifying the remaining soluble proteins using mass spectrometry, direct targets of the compound can be identified.

Principle of Thermal Proteome Profiling

The binding of a small molecule, such as this compound, to its target protein typically increases the energy required to denature the protein. This results in a "thermal shift," where the target protein remains soluble at higher temperatures compared to its unbound state.

TPP Principle cluster_0 Control (DMSO) cluster_1 Treatment (this compound) dmso_protein Target Protein dmso_heat Heat dmso_protein->dmso_heat dmso_denatured Denatured Protein dmso_heat->dmso_denatured drug_protein Target Protein + this compound drug_heat Heat drug_protein->drug_heat drug_stable Stabilized Protein (Remains Soluble) drug_heat->drug_stable

References

Troubleshooting & Optimization

Technical Support Center: Mtb-IN-4 & Resazurin Microtiter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering low potency with investigational compounds such as Mtb-IN-4 in the Resazurin Microtiter Assay (REMA). This guide provides troubleshooting steps, frequently asked questions, and detailed protocols to help you identify and resolve common issues in your anti-tubercular drug susceptibility testing.

Disclaimer: "this compound" is treated as a placeholder for a novel anti-tubercular agent, as no specific data for a compound with this designation is publicly available. The principles and troubleshooting steps outlined here are broadly applicable to other small molecules tested against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Resazurin Microtiter Assay (REMA) for M. tuberculosis?

The REMA is a colorimetric and fluorometric assay used to determine the viability of M. tuberculosis and thus the Minimum Inhibitory Concentration (MIC) of a drug.[1][2] The principle is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent compound, resorufin, by the metabolic activity of viable mycobacterial cells.[1][3][4] If a compound is effective at inhibiting Mtb growth, the cells are not metabolically active, and the solution remains blue.[5] The MIC is the lowest drug concentration that prevents this color change.[1][5]

Q2: My compound, this compound, is showing a much higher MIC (lower potency) than I expected. What are the most common reasons for this?

Several factors can lead to an apparent lack of potency in the REMA. These can be broadly categorized into three areas:

  • Compound-Specific Issues: Problems related to the physicochemical properties of this compound, such as poor solubility, instability over the incubation period, or direct interference with the assay dye.

  • Assay Protocol Issues: Deviations from the optimized protocol, including incorrect inoculum density, improper incubation, contamination, or plate evaporation.

  • Bacterial Culture Issues: The physiological state of the Mtb culture, such as slow growth, low metabolic activity, or the presence of a resistant subpopulation.

Q3: How can I determine if this compound itself is interfering with the assay?

It is crucial to run cell-free controls to check for compound interference.

  • Direct Reduction of Resazurin: Some compounds, particularly those with antioxidant properties, can chemically reduce resazurin to resorufin in the absence of cells.[6] This creates a false positive for cell growth, making your compound appear less potent. To test this, incubate your compound at its highest concentration with resazurin in media without any bacteria.

  • Autofluorescence: The compound itself might be fluorescent at the excitation/emission wavelengths used for resorufin (Ex: 530-570 nm, Em: 590-620 nm).[4] This can artificially inflate the signal. To check for this, measure the fluorescence of the compound in media alone, without resazurin or bacteria.

Q4: What are the most critical parameters in the REMA protocol for Mtb?

  • Inoculum Preparation: The Mtb inoculum must be standardized, typically to a McFarland standard of 1, and then further diluted to ensure a consistent number of bacteria (e.g., ~5 x 10⁴ CFU) is added to each well.[7][8]

  • Incubation Time: Due to the slow growth of Mtb, a lengthy initial incubation of 7 days is standard before the addition of resazurin.[5][7] After adding the dye, an overnight re-incubation is typical to allow for sufficient reduction in the control wells.[5][7]

  • Evaporation Control: 96-well plates are prone to evaporation, especially in the perimeter wells. This can concentrate the drug and affect results. It is standard practice to add sterile water or media to all perimeter wells and to seal the plate in a plastic bag during incubation.[7][9]

Troubleshooting Guide: Low Potency of this compound

This guide provides a logical workflow to diagnose the cause of unexpectedly high MIC values.

TroubleshootingWorkflow cluster_compound Step 1: Investigate Compound Properties cluster_protocol Step 2: Verify Experimental Protocol cluster_culture Step 3: Assess Mtb Culture start Start: this compound Shows Low Potency (High MIC) check_solubility Is the compound fully soluble in 7H9-S medium at all tested concentrations? (Visual Inspection) start->check_solubility check_interference Does the compound interfere with the resazurin dye? (Run cell-free controls) check_solubility->check_interference Yes compound_precip Potential Cause: Compound Precipitation. Effective concentration is lower. check_solubility->compound_precip No check_autofluor Is the compound autofluorescent? check_interference->check_autofluor No compound_interfere Potential Cause: Compound directly reduces resazurin or quenches resorufin fluorescence. check_interference->compound_interfere Yes compound_autofluor Potential Cause: Autofluorescence masks true result. Switch to visual (colorimetric) reading. check_autofluor->compound_autofluor Yes check_controls Are all controls behaving as expected? (Growth, Sterile, Solvent) check_autofluor->check_controls No check_inoculum Was the Mtb inoculum density correctly standardized? check_controls->check_inoculum Yes protocol_error Potential Cause: Protocol deviation (e.g., contamination, incorrect timing, bad solvent). check_controls->protocol_error No check_incubation Were incubation times and conditions (37°C) correct? check_inoculum->check_incubation Yes inoculum_error Potential Cause: Inoculum too high, overwhelming the drug's effect. check_inoculum->inoculum_error No check_incubation->protocol_error No check_viability Is the Mtb stock culture healthy and in logarithmic growth phase? check_incubation->check_viability Yes culture_issue Potential Cause: Culture has low metabolic activity, leading to poor assay window. check_viability->culture_issue No end_point Conclusion: Low potency is likely a true characteristic of the compound. check_viability->end_point Yes, All Checks Pass ResazurinMechanism cluster_assay Resazurin Reduction by Viable Mtb cluster_inhibition Inhibition by an Effective Drug resazurin Resazurin (Blue, Non-fluorescent) resorufin Resorufin (Pink, Fluorescent) resazurin->resorufin Reduction by cellular enzymes mtb Viable, Metabolically Active M. tuberculosis drug Effective Drug (e.g., this compound) no_growth Inhibited / Non-viable Mtb (No metabolic activity) drug->no_growth Inhibits growth resazurin_inhib Resazurin (Remains Blue) no_growth->resazurin_inhib No Reduction

References

Optimizing Mtb-IN-4 concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the experimental concentration of Mtb-IN-4, a novel kinase inhibitor, to ensure maximal on-target efficacy while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when using a kinase inhibitor like this compound?

A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target.[1] For kinase inhibitors like this compound, which are often designed to bind to the highly conserved ATP-binding pocket of a specific kinase, there is a risk of binding to other kinases with similar ATP-binding sites.[2][3] These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, misinterpretation of experimental results, and potential adverse effects in a clinical setting.[1][4] Therefore, it is crucial to identify and minimize off-target effects to ensure that the observed biological response is due to the inhibition of the intended target.

Q2: How do I determine the on-target potency of this compound?

A2: The on-target potency of this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) against its purified target kinase in a biochemical assay.[5] This value represents the concentration of this compound required to inhibit 50% of the target kinase's activity.[5] A lower IC50 value indicates higher potency. It is also important to determine the Michaelis constant (Km) for ATP for the kinase of interest and perform the assay at an ATP concentration close to the Km, as the potency of ATP-competitive inhibitors can be influenced by the ATP concentration.[3]

Q3: What is a kinase selectivity profile and how do I interpret it for this compound?

A3: A kinase selectivity profile is a comprehensive assessment of the inhibitory activity of a compound against a broad panel of kinases, often representing the entire human kinome.[5][6] This profiling is crucial for identifying potential off-targets. The results are typically presented as the percentage of inhibition at a specific concentration of this compound or as IC50 values for a range of kinases.

To interpret the profile, you should look for:

  • High potency against the intended target: The IC50 for the primary target should be significantly lower than for other kinases.

  • Selectivity window: The difference in potency between the on-target and off-target kinases. A wider selectivity window is desirable.

  • Potent off-target hits: Any kinases that are inhibited at concentrations close to the on-target IC50 should be noted as potential off-targets that require further investigation.[1]

Q4: How can I confirm that this compound is engaging its target inside a cell?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[7][8][9] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7][10] By treating cells with this compound, heating the cell lysate, and then quantifying the amount of soluble target protein, you can determine if the compound is binding to its target within the cell.[7] An increase in the thermal stability of the target protein in the presence of this compound indicates target engagement.

Q5: What is the difference between biochemical and cellular assays for determining selectivity, and why might the results differ?

A5: Biochemical assays use purified enzymes and are ideal for determining the intrinsic potency and selectivity of a compound.[5] Cellular assays, on the other hand, measure the effect of a compound in a more physiologically relevant environment, taking into account factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[4][11]

Results can differ between these two types of assays for several reasons:

  • Cell permeability: this compound may not efficiently cross the cell membrane, leading to a lower apparent potency in cellular assays.

  • Intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors, potentially reducing their efficacy compared to biochemical assays performed at lower ATP concentrations.[3]

  • Drug efflux: Cells may actively pump the compound out, reducing its intracellular concentration.

Q6: How do I assess the cytotoxicity of this compound?

A6: The cytotoxicity of this compound can be assessed using various in vitro assays that measure cell viability and proliferation. A common method is the MTT assay, which measures the metabolic activity of cells.[12][13][14] A decrease in metabolic activity in the presence of this compound is indicative of cytotoxicity. Other assays, such as those that measure lactate dehydrogenase (LDH) release (indicating membrane damage) or ATP levels (indicating cell viability), can provide complementary information.[15] It is advisable to test this compound across a range of concentrations and in multiple cell lines, including those that express the target kinase and those that do not, to differentiate between on-target and off-target toxicity.

Q7: What is a therapeutic window, and how do I determine it for this compound?

A7: The therapeutic window is the range of concentrations at which a compound is effective without being toxic. For in vitro experiments, this can be defined by the concentration range where you observe significant on-target inhibition without significant cytotoxicity. To determine this, you need to compare the on-target cellular potency (e.g., from a cellular pathway inhibition assay) with the cytotoxicity data (e.g., CC50 from an MTT assay). A larger ratio of the cytotoxic concentration to the effective concentration indicates a wider and more favorable therapeutic window.

Q8: How do I choose the optimal concentration of this compound for my experiments?

A8: The optimal concentration of this compound for your experiments should be:

  • Sufficiently high to achieve significant inhibition of the target kinase: Typically, a concentration 10- to 100-fold above the in vitro IC50 is a good starting point for cellular assays, but this should be confirmed with a dose-response experiment in your specific cell system.

  • Below the concentration that causes significant off-target effects or cytotoxicity: This is determined from your kinase selectivity profile and cytotoxicity assays.

  • Validated for target engagement at that concentration: Using a method like CETSA to confirm that this compound is binding to its target in your experimental system at the chosen concentration is highly recommended.[7][8]

It is best practice to use the lowest concentration of this compound that gives the desired biological effect to minimize the risk of off-target effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity at expected therapeutic concentrations. 1. Off-target toxicity.[1] 2. On-target toxicity (the target kinase is essential for cell survival).1. Review the kinase selectivity profile to identify potential off-targets. Test this compound in cell lines that do not express the primary target. 2. Use a lower concentration of this compound or a shorter treatment duration. Consider genetic approaches (e.g., siRNA, CRISPR) to validate the on-target effect.
Discrepancy between biochemical IC50 and cellular EC50. 1. Poor cell permeability. 2. High intracellular ATP concentration.[3] 3. Drug efflux by the cells.1. Perform a cell permeability assay. 2. This is an inherent challenge with ATP-competitive inhibitors. Ensure your biochemical assay was run at a relevant ATP concentration. 3. Co-treat with an efflux pump inhibitor to see if cellular potency increases.
No target engagement observed in CETSA. 1. Insufficient compound concentration in the cell. 2. The compound is not binding to the target in the cellular environment. 3. The CETSA protocol is not optimized.1. Increase the concentration of this compound. 2. Re-evaluate the cellular potency. The compound may be binding in a way that does not confer thermal stability. 3. Optimize the heating temperature and duration for your specific target protein.
Inconsistent results between experiments. 1. Compound stability issues. 2. Variability in cell culture conditions. 3. Inconsistent compound dosage.1. Check the stability of this compound in your experimental media. 2. Ensure consistent cell passage number, density, and growth phase. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase 10 1
Off-target Kinase A25025
Off-target Kinase B80080
Off-target Kinase C>10,000>1,000

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LinePrimary Target ExpressionCC50 (µM) after 72h
Cell Line AHigh5
Cell Line BLow25
Cell Line C (Normal)Low>50

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

  • Prepare a reaction buffer appropriate for the target kinase.

  • Serially dilute this compound in DMSO to create a range of concentrations.

  • In a microplate, add the reaction buffer, the target kinase, and the substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration close to the Km of the kinase.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[5]

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome-Wide Selectivity Profiling

  • Provide a sample of this compound at a specified concentration to a commercial kinome profiling service (e.g., Promega, Reaction Biology).[6]

  • Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

  • The service will provide data on the percentage of inhibition for each kinase.

  • For any significant off-target hits, a follow-up dose-response analysis should be performed to determine the IC50 values.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).[7]

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.[7]

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Protocol 4: MTT Assay for Cytotoxicity Assessment

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).[15]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[12]

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling_Pathway cluster_Mtb_IN_4 This compound Inhibition cluster_pathway Cellular Signaling This compound This compound Target_Kinase Target_Kinase This compound->Target_Kinase Inhibits (On-Target) Off_Target_Kinase Off_Target_Kinase This compound->Off_Target_Kinase Inhibits (Off-Target) Upstream_Signal Upstream_Signal Upstream_Signal->Target_Kinase Activates Upstream_Signal->Off_Target_Kinase Activates Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 Phosphorylates Biological_Response Biological_Response Downstream_Effector_1->Biological_Response Leads to Off_Target_Effector Off_Target_Effector Off_Target_Kinase->Off_Target_Effector Phosphorylates Off_Target_Response Off_Target_Response Off_Target_Effector->Off_Target_Response Leads to (Side Effect)

Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Analysis & Decision A Determine On-Target IC50 (In Vitro Kinase Assay) B Kinome-wide Selectivity Profiling A->B Initial Potency C Confirm Target Engagement (CETSA) B->C Identify Off-Targets E Functional Cellular Assay (Dose-Response) C->E Validate in Cells D Assess Cytotoxicity (MTT Assay) F Determine Therapeutic Window (Compare EC50 and CC50) D->F Toxicity Profile E->F Efficacy Profile G Select Optimal Concentration F->G Informed Decision

Caption: Workflow for optimizing the concentration of this compound.

Troubleshooting_Tree Start High Cytotoxicity Observed? OnTarget Is the target essential for cell viability? Start->OnTarget Yes NoCytotoxicity Proceed with functional assays. Start->NoCytotoxicity No OffTarget Review Kinome Profile for potent off-targets. OnTarget->OffTarget No Solution1 Use lower concentration or validate with genetic methods. OnTarget->Solution1 Yes Solution2 Test in target-negative cell lines to confirm off-target toxicity. OffTarget->Solution2

Caption: Decision tree for troubleshooting high cytotoxicity of this compound.

References

How to resolve Mtb-IN-4 precipitation in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-IN-4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with this compound, particularly concerning its precipitation in culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as compound 17h, is a non-toxic isoxazole-based inhibitor of Mycobacterium tuberculosis (Mtb). It has demonstrated anti-Mtb activity with a half-maximal inhibitory concentration (IC50) of 0.70 μM. Its mechanism of action involves impeding Mtb respiration and the formation of biofilms.[1] Notably, it also enhances the efficacy of the first-line anti-tuberculosis drug, isoniazid (INH), against INH-resistant Mtb strains.[1]

Q2: Why is my this compound precipitating in the culture medium?

Precipitation of small molecules like this compound in culture medium is a common issue that can arise from several factors:

  • Low Aqueous Solubility: this compound, like many organic small molecules, likely has poor solubility in aqueous solutions such as cell culture media.

  • High Concentration: The final concentration of this compound in your medium may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved or is prepared incorrectly, the compound can precipitate when diluted into the aqueous culture medium.

  • Interactions with Media Components: Components in the culture medium, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.

  • Temperature and pH Changes: Fluctuations in temperature and pH can significantly impact the solubility of chemical compounds.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into the aqueous medium can cause the compound to crash out of solution.

Troubleshooting Guide: Resolving this compound Precipitation

This section provides a step-by-step guide to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Stock Solution Preparation and Storage

Proper preparation of a concentrated stock solution is the first critical step to prevent precipitation.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro assays due to its high solubilizing power and miscibility with water.

Protocol for Preparing a 10 mM Stock Solution of this compound:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the this compound powder.

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Stock Solution Preparation

ParameterRecommendation
Solvent High-purity, sterile DMSO
Concentration 10 mM (or higher, if solubility permits)
Dissolution Aid Vortexing, gentle warming (37°C)
Sterilization 0.22 µm syringe filter
Storage -20°C or -80°C, protected from light, in single-use aliquots
Dilution into Culture Medium

The method of diluting the DMSO stock solution into your aqueous culture medium is crucial to prevent precipitation.

Experimental Protocol: Serial Dilution to Final Working Concentration

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid "solvent shock," first prepare an intermediate dilution of this compound in culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) culture medium to get a 100 µM intermediate solution. Pipette the stock solution directly into the medium while gently vortexing or swirling the tube to ensure rapid mixing.

  • Final Dilution: Add the required volume of the intermediate dilution to your final culture volume to achieve the desired working concentration (e.g., 0.70 µM). Mix gently by swirling the culture plate or flask.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to your culture medium as is present in the this compound treated samples.

Table 2: Recommended Working Concentrations

ParameterValueReference
IC50 against Mtb 0.70 µM[1]
Suggested Starting Concentration 0.1 µM - 10 µM
Visual Inspection and Confirmation

After adding this compound to your culture medium, it is important to check for any signs of precipitation.

  • Microscopic Examination: Immediately after preparation and before treating your cells, inspect a sample of the medium under a microscope. Look for any crystalline structures or amorphous precipitates.

  • Incubation Check: Also, check the medium in your culture plates/flasks for any visible cloudiness or precipitate after a short incubation period at 37°C.

Workflow for Troubleshooting Precipitation

If you continue to experience precipitation, follow this logical workflow to identify and resolve the issue.

Precipitation_Troubleshooting start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock check_dilution Review Dilution Method (Serial Dilution, Mixing) start->check_dilution check_concentration Evaluate Final Concentration (Is it too high?) start->check_concentration check_medium Assess Culture Medium (Serum, Additives, pH) start->check_medium modify_protocol Modify Protocol check_stock->modify_protocol Stock is cloudy or incorrectly prepared check_dilution->modify_protocol Direct dilution or inadequate mixing check_concentration->modify_protocol Concentration exceeds known solubility solubility_test Perform Solubility Test in Medium check_medium->solubility_test solubility_test->modify_protocol Compound is insoluble at desired concentration success Precipitation Resolved modify_protocol->success Mtb_Respiration_Inhibition Mtb_IN_4 This compound (Compound 17h) ETC Electron Transport Chain (Complex I, II, III, IV) Mtb_IN_4->ETC Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Mtb_Growth Mtb Growth & Biofilm Formation ATP_Production->Mtb_Growth Energizes

References

Technical Support Center: Enhancing In Vivo Efficacy of Mtb-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-IN-4, a novel inhibitor of Mycobacterium tuberculosis (Mtb). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this compound, with a primary focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental small molecule inhibitor targeting a key enzymatic pathway in Mycobacterium tuberculosis. Its primary mechanism involves the disruption of cell wall synthesis, a critical process for mycobacterial survival and pathogenesis.[1][2] Due to its hydrophobic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[3]

Q2: We are observing poor efficacy of this compound in our mouse model of tuberculosis, despite promising in vitro activity. What could be the underlying issue?

A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor bioavailability.[4] For a BCS Class II compound like this compound, the low aqueous solubility is a major limiting factor for its absorption into the systemic circulation after oral administration.[4][5] This can result in sub-therapeutic concentrations at the site of infection. Other contributing factors could include rapid metabolism or instability in the physiological environment.[4]

Q3: What are the initial steps to troubleshoot the poor in vivo performance of this compound?

The first step is to conduct pharmacokinetic (PK) studies to determine the concentration of this compound in the plasma and, if possible, in the lung tissue of the animal model over time. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile. If the PK data confirms low systemic exposure, the focus should shift to formulation strategies aimed at enhancing its solubility and dissolution rate.

Q4: What formulation strategies can be employed to improve the bioavailability of this compound?

Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds like this compound:

  • Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area of the drug, leading to a higher dissolution rate.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its absorption through the lymphatic pathway, bypassing first-pass metabolism.[7]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution rate.[5][6]

  • Co-solvents and Surfactants: The use of co-solvents and surfactants in the formulation can increase the solubility of the drug in the gastrointestinal tract.[3]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in In Vivo Studies

Possible Cause: Poor aqueous solubility leading to incomplete and erratic absorption from the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Confirm the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Determine the dissolution rate of the neat compound.

  • Formulation Optimization:

    • Screen Formulations: Prepare and screen a panel of simple formulations (e.g., suspensions, solutions with co-solvents, lipid-based formulations).

    • In Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations. .

  • In Vivo Pharmacokinetic (PK) Screening:

    • Select the most promising formulations based on in vitro data for a pilot PK study in a small group of animals.

    • Administer the different formulations and measure plasma concentrations of this compound at various time points.

    • Analyze the PK parameters (Cmax, Tmax, AUC) to identify the formulation that provides the highest and most consistent systemic exposure.

Issue 2: this compound Efficacy Plateaus Despite Increasing the Dose

Possible Cause: Saturation of the absorption mechanism due to the low solubility of the compound. At higher doses, the undissolved drug is not absorbed.

Troubleshooting Steps:

  • Dose-Escalation PK Study:

    • Conduct a PK study with increasing doses of the current formulation.

    • If the Area Under the Curve (AUC) does not increase proportionally with the dose, it indicates absorption saturation.

  • Enhance Solubility with Advanced Formulations:

    • Focus on formulations that can maintain the drug in a solubilized state at higher concentrations in the gut.

    • Consider amorphous solid dispersions or lipid-based formulations, which have a higher drug-loading capacity.

  • Re-evaluate Efficacy with Optimized Formulation:

    • Once a formulation that overcomes the dose-dependent absorption issue is identified, repeat the efficacy studies.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Mouse Model, Oral Administration at 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
Aqueous Suspension50 ± 154350 ± 90
Co-solvent Solution250 ± 5021800 ± 300
Solid Lipid Nanoparticles (SLN)600 ± 12024500 ± 800
Amorphous Solid Dispersion450 ± 9013200 ± 650

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a nanoparticle formulation of this compound to improve its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (Lipid)

  • Poloxamer 188 (Surfactant)

  • Deionized water

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Preparation of the Lipid Phase: Melt the glyceryl monostearate at 70°C. Dissolve this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator for 10 minutes to form nano-sized particles.

  • Cooling: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the resulting SLNs for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of different this compound formulations.

Materials:

  • This compound formulations (e.g., aqueous suspension, SLN)

  • CD-1 mice (male, 8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing: Fast the mice overnight. Administer the this compound formulations via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 20 µL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solution Solution A Poor in vivo efficacy of this compound B Pharmacokinetic (PK) Study A->B C Formulation Development B->C Low Bioavailability D In Vitro Dissolution Testing C->D E Optimized Formulation D->E F In Vivo Efficacy Study E->F

Caption: Experimental workflow for troubleshooting poor in vivo efficacy.

signaling_pathway cluster_mtb Mycobacterium tuberculosis cluster_drug Drug Action Mtb M. tuberculosis CW Cell Wall Synthesis Mtb->CW Enzyme Target Enzyme CW->Enzyme MtbIN4 This compound MtbIN4->Enzyme Inhibition

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting inconsistent results in Mtb-IN-4 synergy assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mtb-IN-4 in synergy assays. The information is tailored to scientists and drug development professionals working on Mycobacterium tuberculosis (Mtb).

Troubleshooting Inconsistent Synergy Assay Results

This section addresses common issues encountered during synergy assays with this compound, presented in a question-and-answer format.

Question 1: Why am I seeing significant variability in the Fractional Inhibitory Concentration (FIC) index from one experiment to the next when testing this compound with isoniazid?

Answer: Inconsistent FIC indices can arise from several factors. Here are the most common culprits and how to address them:

  • Inoculum Preparation and Standardization: The density of the Mtb culture used for inoculation is critical.

    • Problem: Variation in the starting bacterial concentration can lead to inconsistent Minimum Inhibitory Concentration (MIC) values for both this compound and the partner drug, which in turn affects the FIC index. Mtb tends to clump, which can cause significant variability in the inoculum.

    • Solution: Ensure a homogenous single-cell suspension. After adjusting the culture to the desired McFarland standard, use a brief, low-power sonication or pass the suspension through a syringe with a fine-gauge needle to break up clumps. Always visually inspect the suspension for clumps before inoculation. It is also recommended to plate serial dilutions of the inoculum to confirm the colony-forming units (CFU)/mL.

  • Drug Concentration Ranges: The concentrations of this compound and the synergistic partner (e.g., isoniazid) must be appropriate to observe a synergistic effect.

    • Problem: If the concentration ranges are too high, you may only observe complete inhibition, masking the synergistic interaction. If they are too low, you may not see any effect.

    • Solution: Perform a preliminary MIC determination for each compound individually. For the checkerboard assay, the concentration range for each drug should typically span from at least 4-8 times its individual MIC down to sub-inhibitory concentrations.

  • Incubation Time and Conditions: The slow growth rate of Mtb requires precise and consistent incubation.

    • Problem: Insufficient or excessive incubation time can lead to erroneous MIC and FIC determinations. Variations in temperature or CO2 levels can also affect growth and drug activity.

    • Solution: Incubate plates for a consistent period, typically 7-14 days for Mtb. Use a well-calibrated and humidified incubator to prevent evaporation from the wells. Sealing the plates with a gas-permeable membrane can help maintain a consistent environment.

  • Data Interpretation: The method used to determine the MIC from the checkerboard plate can introduce variability.

    • Problem: Visual determination of the MIC can be subjective. The definition of "no growth" can also vary between researchers.

    • Solution: Use a quantitative method to assess growth, such as measuring optical density (OD) at 600 nm or using a growth indicator like resazurin. Establish a clear cutoff for growth inhibition (e.g., 90% reduction in OD compared to the drug-free control).

Question 2: My checkerboard assay shows synergy between this compound and isoniazid, but this effect is not reproducible in a larger volume liquid culture or a time-kill assay. What could be the reason for this discrepancy?

Answer: This is a common challenge when translating results from a static microplate assay to a larger volume, dynamic culture.

  • Aeration and Drug Stability: The physical conditions in a microplate well differ significantly from a larger flask.

    • Problem: Oxygen levels can be lower and more variable in the static wells of a microplate compared to a shaking flask. This can affect the metabolic state of the bacteria and the activity of some drugs. Additionally, the stability of this compound or its partner drug over the extended incubation period might differ between the two formats.

    • Solution: For larger volume experiments, ensure consistent aeration by using baffled flasks and a standardized shaking speed. To assess drug stability, you can measure the concentration of the compounds at the beginning and end of the experiment using an appropriate analytical method.

  • "Edge Effect" in Microplates: Wells on the periphery of a 96-well plate are more prone to evaporation.

    • Problem: Evaporation can concentrate the drug in the outer wells, leading to an overestimation of its potency and potentially confounding synergy results.

    • Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile media or water to create a humidity barrier.

  • Bacterial Physiology: The physiological state of the bacteria can differ between a small, static culture and a larger, agitated one.

    • Problem: Bacteria in the checkerboard assay may be in a different growth phase or metabolic state compared to those in a larger culture, which could influence their susceptibility to the drug combination.

    • Solution: Standardize the pre-culture conditions for both assay formats to ensure the bacteria are in a similar physiological state at the start of the experiment.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a non-toxic isoxazole compound with anti-mycobacterial activity. It has been shown to inhibit the respiration of Mycobacterium tuberculosis. Research on similar isoxazole derivatives suggests that they can target fatty acyl-AMP ligases, such as FadD32 and FadD28, which are crucial enzymes in the mycolic acid biosynthesis pathway of Mtb.[1] Mycolic acids are essential components of the mycobacterial cell wall.

Why is this compound tested for synergy with other anti-tubercular drugs?

This compound shows particular promise in combination therapy. It has been demonstrated to enhance the activity of isoniazid (INH), especially against INH-resistant strains of Mtb.[1] This synergistic effect could potentially restore the efficacy of existing drugs and help combat drug resistance.

How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted?

The FIC index is the standard metric for quantifying the degree of interaction between two drugs. It is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index = FIC of Drug A + FIC of Drug B

The interpretation of the FIC index is summarized in the table below.

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference
> 4.0Antagonism

What are the critical controls to include in a synergy assay?

  • Growth Control: Wells containing only Mtb in culture medium to ensure the bacteria are viable.

  • Sterility Control: Wells containing only culture medium to check for contamination.

  • Single-Drug MIC Controls: A dilution series for each drug alone to determine their individual MICs in the same experiment.

  • Solvent Control: If the drugs are dissolved in a solvent like DMSO, include wells with Mtb and the highest concentration of the solvent used in the assay to ensure it does not affect bacterial growth.

Experimental Protocols

Checkerboard Synergy Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine the synergy between this compound and another anti-tubercular agent.

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the partner drug (e.g., isoniazid) in an appropriate solvent (e.g., DMSO).

    • Create a series of working solutions for each drug at concentrations that are 4 times the final desired concentrations in the assay plate.

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC and Tween 80).

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of culture medium to all wells.

    • Along the x-axis (e.g., columns 2-11), create a serial dilution of this compound. Add 100 µL of the highest concentration of this compound to column 2, mix, and then transfer 50 µL to column 3, and so on. Discard 50 µL from the last column of the dilution series.

    • Along the y-axis (e.g., rows B-G), create a serial dilution of the partner drug in a similar manner.

    • This will result in a matrix of wells containing combinations of both drugs at various concentrations.

    • Include control wells: growth control (no drugs), sterility control (no bacteria), and single-drug MIC controls.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared Mtb inoculum to each well (except the sterility control).

    • Seal the plate with a gas-permeable membrane and incubate at 37°C in a humidified incubator for 7-14 days.

  • Reading and Data Analysis:

    • After incubation, assess bacterial growth. This can be done visually or by measuring the OD at 600 nm. Alternatively, a growth indicator like resazurin can be added, and the fluorescence or color change can be measured.

    • The MIC for each drug alone is the lowest concentration that inhibits growth by ≥90%.

    • The MIC for each drug in combination is determined from the wells showing no growth.

    • Calculate the FIC index for each non-growth well to determine the nature of the interaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions (this compound & Partner Drug) serial_dilute_A Serial Dilution of this compound (x-axis) prep_drugs->serial_dilute_A serial_dilute_B Serial Dilution of Partner Drug (y-axis) prep_drugs->serial_dilute_B prep_inoculum Prepare Mtb Inoculum (Mid-log phase, adjust to McFarland 0.5) add_inoculum Inoculate with Mtb Suspension prep_inoculum->add_inoculum serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate at 37°C (7-14 days) add_inoculum->incubate read_results Read Results (Visual, OD, or Resazurin) incubate->read_results calc_mic Determine MICs (Single & Combination) read_results->calc_mic calc_fic Calculate FIC Index calc_mic->calc_fic interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fic->interpret

Caption: Experimental workflow for a checkerboard synergy assay.

Mycolic_Acid_Biosynthesis_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway (Simplified) fatty_acid Fatty Acid Substrate acyl_amp Fatty Acyl-AMP fatty_acid->acyl_amp FadD32 / FadD28 meromycolate_chain Meromycolate Chain acyl_amp->meromycolate_chain Polyketide Synthases (e.g., Pks13) mycolic_acid Mycolic Acid meromycolate_chain->mycolic_acid Condensation & Reduction cell_wall Mtb Cell Wall Component mycolic_acid->cell_wall Incorporation inhibitor This compound (Isoxazole Derivative) inhibitor->acyl_amp Inhibition

Caption: Inhibition of Mycolic Acid Synthesis by this compound.

References

Addressing cytotoxicity of Mtb-IN-4 in macrophage infection models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Mtb-IN-4, a novel inhibitor of Mycobacterium tuberculosis (Mtb) designed for intracellular efficacy within macrophage infection models. This resource provides troubleshooting guidance and detailed protocols to help researchers effectively utilize this compound and address common experimental challenges, particularly concerning macrophage cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor targeting the mycobacterial ATP synthase. This enzyme is crucial for energy metabolism in both replicating and non-replicating Mtb.[1] By inhibiting this pathway, this compound effectively reduces bacterial viability within the host macrophage.

Q2: I'm observing cytotoxicity in my uninfected macrophage controls treated with this compound. Is this expected?

A2: At higher concentrations, this compound can exhibit off-target effects on host cell mitochondria, leading to cytotoxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific macrophage type (e.g., THP-1, RAW 264.7, primary bone marrow-derived macrophages) and use a concentration well below this value for anti-mycobacterial efficacy studies. A good starting point is to maintain a selectivity index (SI = CC50 / IC50) of >10.

Q3: How do I differentiate between this compound-induced cytotoxicity and Mtb-induced cell death?

A3: This requires a specific set of controls. Your experiment should include:

  • Uninfected, untreated macrophages (Baseline health).

  • Uninfected macrophages + this compound (Drug toxicity).

  • Mtb-infected macrophages, untreated (Pathogen-induced cell death).

  • Mtb-infected macrophages + this compound (Therapeutic effect).

By comparing the viability in group 2 with groups 3 and 4, you can parse the cytotoxic effects of the drug from the overall cell death observed during infection.

Q4: What type of cell death does this compound typically induce in macrophages at cytotoxic concentrations?

A4: High concentrations of this compound primarily induce caspase-dependent apoptosis.[2][3][4][5] This is a programmed form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[6] This contrasts with necrosis, an uncontrolled form of cell death often induced by severe cellular injury, which results in membrane rupture and the release of inflammatory cellular contents.[6][7][8] The diagram below illustrates a simplified intrinsic apoptosis pathway.

cluster_0 Macrophage Mitochondrion cluster_1 Cytosol Mito Mitochondrial Stress (High this compound) Bax Bax/Bak Activation Mito->Bax Off-target effect CytoC Cytochrome c Release Apaf Apaf-1 CytoC->Apaf Bax->CytoC Apoptosome Apoptosome Assembly Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 cleavage Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 activation Apoptosis Apoptosis ActiveCasp3->Apoptosis cleaves substrates

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Troubleshooting Guide

Problem 1: High background cytotoxicity in uninfected macrophages.

Question Possible Cause & Solution
Are you using the correct concentration? Cause: The this compound concentration may be too high for your specific cell type. Macrophage sensitivity can vary. Solution: Perform a dose-response curve to determine the CC50. Start with a wide range (e.g., 0.1 µM to 100 µM). Always use the lowest effective concentration that maintains macrophage viability >90% over the course of the experiment.
Is the solvent (e.g., DMSO) concentration too high? Cause: Solvents like DMSO can be toxic to macrophages, typically at concentrations >0.5%. Solution: Ensure the final solvent concentration in your culture medium is consistent across all wells and is at a non-toxic level (ideally ≤0.1%). Run a "vehicle-only" control to confirm.
Are your cells healthy? Cause: Unhealthy or overly dense macrophage cultures are more susceptible to chemical stress. Solution: Ensure cells are in the logarithmic growth phase and are seeded at the recommended density. Do not let cultures become over-confluent before plating.

Problem 2: Discrepancy between viability (MTT) and cytotoxicity (LDH) assay results.

Question Possible Cause & Solution
Are you seeing low viability (MTT) but also low cytotoxicity (LDH)? Cause: This pattern is characteristic of apoptosis or metabolic inhibition. The MTT assay measures metabolic activity, which decreases during apoptosis, while the LDH assay measures the release of lactate dehydrogenase from cells with ruptured membranes (a hallmark of necrosis).[7][8] Apoptotic cells may not release significant LDH until late stages (secondary necrosis).[9] Solution: Your results are likely valid. This compound may be inhibiting proliferation or inducing apoptosis without causing immediate membrane lysis. Use an additional assay, like Annexin V/PI staining, to confirm apoptosis.
Are you seeing high viability (MTT) but also high cytotoxicity (LDH)? Cause: This is a contradictory result that often points to an experimental artifact. Mtb or the compound might be interfering with the assay reagents. Solution: Review the protocols carefully. For the MTT assay, ensure complete solubilization of formazan crystals. For the LDH assay, ensure your "maximum LDH release" control (lysed cells) gives a strong signal and that the compound does not inhibit the LDH enzyme itself (run a compound + LDH enzyme control).

Illustrative Data: this compound Activity Profile

The following table provides an example of the kind of data you should generate to characterize this compound in your system.

ParameterTHP-1 MacrophagesRAW 264.7 Macrophages
IC50 (Intracellular Mtb) 0.8 µM1.1 µM
CC50 (Cytotoxicity) 25 µM18 µM
Selectivity Index (SI) 31.316.4
Primary Mode of Cell Death ApoptosisApoptosis

Note: These are representative values. You must determine these parameters in your own experimental setup.

start Start: Unexpected Cytotoxicity Observed check_conc Is this compound concentration well below CC50? start->check_conc check_solvent Is solvent (DMSO) concentration <0.1%? check_conc->check_solvent Yes action_dose_response Action: Perform CC50 Dose-Response check_conc->action_dose_response No check_controls Are uninfected controls also showing toxicity? check_solvent->check_controls Yes action_adjust_solvent Action: Lower solvent concentration check_solvent->action_adjust_solvent No cause_drug Conclusion: Cytotoxicity is drug-induced check_controls->cause_drug Yes cause_mtb Conclusion: Cytotoxicity is Mtb-induced check_controls->cause_mtb No check_assays Do MTT and LDH results correlate? action_apoptosis_assay Action: Perform Annexin V/PI Assay to confirm apoptosis check_assays->action_apoptosis_assay Yes (Conflicting) cause_apoptosis Conclusion: Drug is causing apoptosis, not necrosis check_assays->cause_apoptosis No (Low MTT, Low LDH) action_dose_response->cause_drug cause_drug->check_assays

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

Experimental Protocols

A standardized workflow is critical for reproducible results.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells 1. Culture & Plate Macrophages infect 3. Infect Macrophages (MOI 1-10) prep_cells->infect prep_mtb 2. Prepare Mtb Inoculum prep_mtb->infect treat 4. Add this compound & Controls infect->treat incubate 5. Incubate (24-72 hours) treat->incubate analysis_viability 6a. Assess Viability (MTT Assay) incubate->analysis_viability analysis_cytotox 6b. Assess Cytotoxicity (LDH Assay) incubate->analysis_cytotox analysis_cfu 6c. Assess Mtb Burden (CFU Plating) incubate->analysis_cfu

Caption: General experimental workflow for assessing this compound.

Protocol 1: Macrophage Viability (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.[10][11][12]

  • Preparation: Plate macrophages (e.g., RAW 264.7 at 2x10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing this compound at various concentrations, including vehicle controls. Incubate for the desired experimental period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each 100 µL well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express results as a percentage of the vehicle-treated control.

Protocol 2: Cytotoxicity (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from the cytosol into the culture medium, an indicator of compromised cell membrane integrity (necrosis).

  • Setup: Plate and treat cells as described in the MTT assay protocol. Prepare three essential controls for each condition:

    • Spontaneous LDH Release: Untreated, healthy cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of the experiment.[13]

    • Experimental Release: Cells treated with this compound.

  • Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet the cells.[14]

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[13]

  • Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.[14]

  • Incubation: Incubate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.[13]

  • Reading: Measure the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Spontaneous) / (Maximum - Spontaneous)

Protocol 3: Distinguishing Apoptosis vs. Necrosis (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Primary Necrotic Cells: Annexin V-negative and PI-positive (this population is often small).

References

Technical Support Center: Overcoming Resistance to Novel M. tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to novel Mycobacterium tuberculosis (Mtb) inhibitors, exemplified by the placeholder "Mtb-IN-4". Since the specific mechanism of this compound is not defined, this center offers a framework for identifying and addressing resistance to any new anti-tubercular compound.

Frequently Asked Questions (FAQs)

Q1: We've observed a significant increase in the Minimum Inhibitory Concentration (MIC) of our compound, this compound, against a previously susceptible Mtb strain. What are the initial steps to understand this resistance?

A1: The first step is to confirm the resistance phenotype. This involves repeating the MIC determination to ensure the result is reproducible. Once confirmed, you should sequence the genome of the resistant Mtb strain and compare it to the parental susceptible strain to identify potential mutations.

Q2: What are the common mechanisms of drug resistance in M. tuberculosis?

A2: Mtb can develop resistance through several mechanisms:

  • Target modification: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively.[1][2]

  • Drug inactivation: The bacteria may acquire the ability to produce enzymes that modify or degrade the drug.

  • Reduced drug accumulation: This can be due to decreased cell wall permeability or increased activity of efflux pumps that actively transport the drug out of the cell.[3][4][5]

  • Prodrug activation failure: If your compound is a prodrug, mutations in the enzyme required to activate it can lead to resistance.[6]

Q3: How can we determine the molecular target of our novel compound, this compound?

A3: Identifying the target is crucial for understanding resistance. Common approaches include:

  • Affinity chromatography: Using your compound as a bait to isolate its binding partners from Mtb lysate.[7]

  • Whole-genome sequencing of resistant mutants: Spontaneous resistant mutants often harbor mutations in the target gene or its regulatory regions.[8][9]

  • Transcriptomics, proteomics, or metabolomics: Analyzing the global changes in the Mtb cell upon treatment with your compound can provide clues about the affected pathways.[10]

Q4: Can combination therapy help overcome resistance to this compound?

A4: Yes, combination therapy is a cornerstone of tuberculosis treatment and a key strategy to combat resistance.[11][12][13] Combining this compound with a drug that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging. It is essential to perform synergy assays to identify effective drug combinations.

Q5: What are efflux pump inhibitors, and can they restore the activity of this compound?

A5: Efflux pump inhibitors are compounds that block the activity of efflux pumps, which are membrane proteins that expel drugs from the bacterial cell.[3][5] If resistance to this compound is due to increased efflux, co-administering an efflux pump inhibitor like verapamil or chlorpromazine could restore its efficacy.[3][14]

Troubleshooting Guides

Problem 1: Loss of this compound efficacy in vitro.

Possible CauseRecommended Experimental Action
Target Modification Perform whole-genome sequencing (WGS) on the resistant strain and compare it to the susceptible parent strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions in coding or regulatory regions.[8][15]
Increased Efflux Pump Activity Conduct an MIC assay with and without a known efflux pump inhibitor (e.g., verapamil, reserpine). A significant decrease in MIC in the presence of the inhibitor suggests efflux-mediated resistance.[4][14]
Drug Inactivation Analyze the culture supernatant of the resistant strain treated with this compound using techniques like mass spectrometry to detect any modifications to the compound.
Decreased Cell Permeability This is more challenging to assess directly. It often involves comparative studies of drug uptake between susceptible and resistant strains, potentially using a labeled version of your compound. Mtb's naturally impermeable cell wall is a known factor in intrinsic resistance.[16]

Problem 2: Failure to identify resistance mutations through whole-genome sequencing.

Possible CauseRecommended Experimental Action
Resistance is due to changes in gene expression, not sequence. Perform RNA-sequencing (transcriptomics) to compare the gene expression profiles of the resistant and susceptible strains. Look for upregulation of efflux pump genes or other potential resistance-conferring genes.[3]
The mutation is in a non-coding or regulatory region affecting gene expression. Carefully analyze intergenic regions and promoter regions of genes potentially related to resistance (e.g., efflux pumps, drug-modifying enzymes) in your WGS data.
Resistance is due to a heterogeneous population. Sub-clone individual colonies from the resistant population and perform MIC testing on them to see if there is a mix of susceptible and resistant cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using Middlebrook 7H9 broth.[17][18]

  • Inoculate each well with a standardized suspension of Mtb to a final density of approximately 1 x 10^5 bacteria/mL.[18]

  • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate the plates at 37°C.

  • Read the results after a defined incubation period (typically 7-21 days for Mtb) by visual inspection or by measuring optical density.[18][19]

  • The MIC is the lowest drug concentration in which no visible growth is observed.[19][20]

Whole-Genome Sequencing (WGS) for Resistance Mutation Identification

WGS can identify all genetic variations between a resistant and susceptible Mtb strain.

Methodology:

  • Extract high-quality genomic DNA from pure cultures of both the resistant and susceptible Mtb strains.

  • Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

  • Perform high-throughput sequencing to generate raw sequencing reads.

  • Align the sequencing reads from the resistant strain to the genome of the susceptible parent strain (or a reference Mtb genome).

  • Identify genetic differences, including single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Annotate the identified mutations to determine if they are in coding or non-coding regions and predict their potential impact on protein function.[8][9][21]

Quantitative Data Summary

Table 1: Example MIC Breakpoints for First-Line Anti-TB Drugs

This table provides context for the level of activity expected from an anti-tubercular agent. The critical concentrations for novel compounds like this compound would need to be determined experimentally.

DrugCritical Concentration (μg/mL)
Isoniazid0.2
Rifampicin1.0
Ethambutol5.0
Pyrazinamide100

Source: World Health Organization, 2018.[22]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Resistance

G start Observe Increased MIC for this compound confirm Confirm Resistance (Repeat MIC) start->confirm wgs Whole Genome Sequencing of Resistant vs. Susceptible Strains confirm->wgs mutation Mutation Identified? wgs->mutation target_mod Target Modification Likely mutation->target_mod Yes no_mutation No Obvious Mutation mutation->no_mutation No rna_seq Perform RNA-Sequencing no_mutation->rna_seq expression_change Differential Gene Expression? rna_seq->expression_change efflux Upregulation of Efflux Pumps? expression_change->efflux Yes other_mechanisms Investigate Other Mechanisms (e.g., Drug Modification) expression_change->other_mechanisms No efflux_yes Efflux-Mediated Resistance efflux->efflux_yes Yes efflux->other_mechanisms No

Caption: A logical workflow for investigating the mechanism of resistance to a novel Mtb inhibitor.

Diagram 2: Common Mechanisms of Drug Resistance in Mtb

G Target {Target Protein | Drug Binding Site} MutatedTarget {Mutated Target Protein | Altered Binding Site} EffluxPump {Efflux Pump} Drug_out This compound EffluxPump->Drug_out Expulsion DrugActivatingEnzyme {Drug Activating Enzyme} Active_Drug Active this compound DrugActivatingEnzyme->Active_Drug MutatedEnzyme {Mutated Activating Enzyme} Drug_in This compound Drug_in->Target Inhibition Drug_in->MutatedTarget Binding Blocked Drug_in->EffluxPump Prodrug_in This compound (Prodrug) Prodrug_in->DrugActivatingEnzyme Activation Prodrug_in->MutatedEnzyme Activation Blocked label_target Target Modification label_efflux Drug Efflux label_prodrug Failed Prodrug Activation

Caption: An illustration of key drug resistance mechanisms in Mycobacterium tuberculosis.

References

Technical Support Center: Refining Experimental Conditions for Mtb Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the disruption of Mycobacterium tuberculosis (Mtb) biofilms, with a focus on the hypothetical inhibitor, Mtb-IN-4.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in biofilm formation Inconsistent inoculum preparation (cell density, growth phase).Variations in media composition.Fluctuations in incubation conditions (temperature, humidity, static vs. shaking).Standardize a protocol for preparing the Mtb inoculum from a fresh culture in the mid-logarithmic growth phase.Use freshly prepared, quality-controlled media for all experiments.Ensure consistent incubation conditions. For pellicle biofilms, maintain a static culture. For shear-induced biofilms, use a consistent shaking speed.
This compound shows no effect on biofilm disruption This compound instability or degradation.Incorrect concentration of this compound.The biofilm model is resistant to this specific inhibitor.Insufficient treatment duration.Prepare fresh solutions of this compound for each experiment and protect from light if photosensitive.Perform a dose-response experiment to determine the optimal concentration.Test this compound on different Mtb biofilm models (e.g., pellicle vs. thiol-reductive stress-induced).[1][2]Extend the treatment duration and assess biofilm viability at multiple time points.
Inconsistent results with biofilm quantification assays (e.g., Crystal Violet) Incomplete removal of planktonic cells before staining.Inconsistent washing steps.Cell clumping affecting dye uptake.Gently wash the biofilms with PBS to remove non-adherent cells before staining.Standardize the number and vigor of washing steps to avoid dislodging the biofilm.Ensure a homogenous cell suspension before biofilm formation.
Difficulty in disrupting mature biofilms Mature biofilms have a more complex and robust extracellular matrix (ECM).The inhibitor may only be effective on developing biofilms.Consider combination therapies, such as this compound with enzymes that degrade the ECM (e.g., cellulase, proteinase K).[2]Test the efficacy of this compound at different stages of biofilm development.
Contamination of biofilm cultures Non-sterile technique during setup or handling.Strictly adhere to aseptic techniques throughout the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended model for initial screening of this compound's anti-biofilm activity?

A1: For initial high-throughput screening, the thiol reductive stress-induced biofilm model using dithiothreitol (DTT) is recommended as it forms relatively quickly (around 29 hours).[1][2] For studying more mature and complex biofilm structures, the pellicle biofilm model, which develops over 5-7 weeks, is more appropriate.[1]

Q2: How can I quantify the disruption of Mtb biofilms after treatment with this compound?

A2: Biofilm disruption can be quantified using several methods:

  • Crystal Violet (CV) Staining: This is a simple method to quantify total biofilm biomass.[2]

  • XTT Assay: This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of viability.[2]

  • Colony Forming Unit (CFU) Counting: This method involves physically disrupting the biofilm, followed by serial dilution and plating to determine the number of viable bacteria.[2]

Q3: What are the key components of the Mtb biofilm extracellular matrix (ECM) that this compound might target?

A3: The Mtb biofilm ECM is composed of polysaccharides (including cellulose), proteins, extracellular DNA (eDNA), and mycolic acids.[2][3][4] this compound could potentially interfere with the synthesis or transport of these components, or disrupt the integrity of the matrix itself.

Q4: Can this compound be used in combination with standard anti-tuberculosis drugs?

A4: Yes, this is a promising area of investigation. Bacteria within biofilms exhibit increased tolerance to conventional antibiotics.[2][5] Combining this compound with drugs like isoniazid or rifampicin could enhance their efficacy by disrupting the protective biofilm structure.[6]

Q5: What safety precautions should be taken when working with Mtb biofilms?

A5: All work with Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel. Appropriate personal protective equipment (PPE) must be worn at all times, and all waste must be decontaminated according to institutional guidelines.

Experimental Protocols

Protocol 1: Mtb Pellicle Biofilm Formation and Disruption Assay
  • Inoculum Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80 to mid-log phase. Wash the cells twice with PBS to remove the detergent.

  • Biofilm Formation: Resuspend the cell pellet in Sauton's medium without Tween 80 to an OD₆₀₀ of 0.1. Add 2 mL of the cell suspension to each well of a 12-well plate.

  • Incubation: Incubate the plate statically at 37°C in a humidified incubator for 4-6 weeks until a mature pellicle forms at the liquid-air interface.

  • Treatment: Prepare various concentrations of this compound in Sauton's medium. Gently remove the old medium from beneath the pellicle and replace it with the medium containing this compound.

  • Post-Treatment Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Quantification:

    • Biomass: Carefully remove the pellicle, wash with PBS, and quantify using the Crystal Violet assay.

    • Viability: Homogenize the pellicle by sonication or bead beating, and perform serial dilutions for CFU counting on Middlebrook 7H11 agar.

Protocol 2: Thiol Reductive Stress-Induced Biofilm Disruption
  • Inoculum Preparation: Prepare Mtb H37Rv as described in Protocol 1.

  • Biofilm Induction: Resuspend the cells in Sauton's medium to an OD₆₀₀ of 1.0. Induce biofilm formation by adding dithiothreitol (DTT) to a final concentration of 6 mM.[2][7]

  • Treatment Application: Add different concentrations of this compound to the wells simultaneously with DTT (to test prevention) or after a 24-hour induction period (to test disruption).

  • Incubation: Incubate the plate at 37°C for 29 hours.[1]

  • Quantification:

    • Biomass: Remove the supernatant and quantify the attached biofilm using the Crystal Violet assay.

    • Metabolic Activity: Use the XTT assay to determine the metabolic activity of the biofilm.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Biofilm Disruption Assay cluster_prep Inoculum Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification Mtb_Culture Mtb Culture (Mid-log phase) Wash Wash cells (PBS) Mtb_Culture->Wash Resuspend Resuspend in appropriate medium Wash->Resuspend Pellicle Pellicle Model (4-6 weeks) Resuspend->Pellicle Static Incubation TRS TRS-Induced Model (29 hours) Resuspend->TRS Add DTT Add_IN4 Add this compound Pellicle->Add_IN4 TRS->Add_IN4 CV Crystal Violet (Biomass) Add_IN4->CV XTT XTT (Metabolic Activity) Add_IN4->XTT CFU CFU Counting (Viability) Add_IN4->CFU

Caption: Workflow for testing this compound's biofilm disruption efficacy.

Mtb_Biofilm_Signaling Hypothetical Signaling Pathway for Mtb Biofilm Formation & this compound Inhibition cluster_stimuli Environmental Stimuli cluster_signaling Intracellular Signaling cluster_ecm ECM Component Synthesis Stress Thiol Reductive Stress Sensor Sensor Kinase Stress->Sensor Nutrient Nutrient Limitation Nutrient->Sensor Regulator Response Regulator Sensor->Regulator Phosphorylation c_di_GMP c-di-GMP Synthesis Regulator->c_di_GMP Activation Cellulose Cellulose Synthesis c_di_GMP->Cellulose Mycolic_Acid Mycolic Acid Transport c_di_GMP->Mycolic_Acid eDNA eDNA Release c_di_GMP->eDNA Biofilm Biofilm Formation Cellulose->Biofilm Mycolic_Acid->Biofilm eDNA->Biofilm Mtb_IN4 This compound Mtb_IN4->c_di_GMP Inhibits

Caption: Hypothetical signaling cascade for Mtb biofilm formation and this compound's inhibitory action.

References

Technical Support Center: Troubleshooting Inactivity of Investigational Compounds Against Clinical Mtb Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter inactivity of their investigational compounds, such as Mtb-IN-4, against specific clinical isolates of Mycobacterium tuberculosis (Mtb). The following question-and-answer format addresses common issues and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Our investigational compound, this compound, is active against the standard laboratory strain H37Rv, but shows no activity against a specific clinical isolate. What are the potential reasons for this discrepancy?

There are several reasons why a compound may be inactive against a clinical isolate of Mtb despite showing activity against a laboratory strain. These can be broadly categorized into three main areas:

  • Intrinsic Resistance of the Isolate: The clinical isolate may possess inherent mechanisms that confer resistance to the compound class. The complex and lipid-rich cell wall of Mtb can act as a barrier, preventing the compound from reaching its target.[1][2]

  • Acquired Resistance Mechanisms: The clinical isolate may have developed resistance through mutations or the acquisition of resistance-conferring genes.[3][4] This is a common phenomenon in clinical settings where bacteria are under selective pressure from antibiotic treatment.

  • Target-Specific Variations: The molecular target of your compound in the clinical isolate might be different or modified compared to the laboratory strain.

The following table summarizes potential mechanisms of inactivity.

Mechanism Category Specific Mechanism Description Relevant Genes (Examples)
Intrinsic Resistance Reduced Cell Wall PermeabilityThe unique mycolic acid-rich cell wall of Mtb restricts the entry of many compounds.[1][2]Not applicable (structural feature)
Efflux PumpsThe isolate may overexpress efflux pumps that actively transport the compound out of the cell.[3][5]mmpL5, mmpS5[6]
Acquired Resistance Target ModificationMutations in the gene encoding the drug's target protein can prevent the compound from binding effectively.[4][5]rpoB (Rifampicin)[3][5], katG (Isoniazid)[3][7], gyrA/B (Fluoroquinolones)[4]
Drug InactivationThe isolate may produce enzymes that chemically modify and inactivate the compound.Not commonly observed for all drug classes, but possible.
Target OverexpressionThe isolate may overproduce the target protein, requiring higher concentrations of the compound for inhibition.Varies depending on the target.
Target-Specific Target Absence or VariationThe specific target of your compound may be absent or significantly different in the clinical isolate.Varies depending on the target.

Q2: How can we experimentally determine the reason for the inactivity of this compound against this clinical isolate?

A systematic approach is required to pinpoint the mechanism of inactivity. We recommend a tiered experimental workflow, starting with basic validation and moving towards more complex genomic and biochemical analyses.

Troubleshooting Guide & Experimental Protocols

Tier 1: Initial Verification and Minimum Inhibitory Concentration (MIC) Determination

Objective: To confirm the inactivity and quantify the level of resistance.

Experimental Protocol: Broth Microdilution for MIC Determination [8][9]

  • Inoculum Preparation:

    • Grow the Mtb clinical isolate and the control strain (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial suspension to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8] Growth can be assessed visually or by using a resazurin-based indicator.

Data Presentation:

Strain This compound MIC (µg/mL) Isoniazid MIC (µg/mL) Rifampicin MIC (µg/mL)
H37Rv (Control)0.50.060.25
Clinical Isolate 1> 6448

This table presents hypothetical data for illustration. A significantly higher MIC for the clinical isolate confirms resistance.[10]

Tier 2: Investigating Intrinsic Resistance Mechanisms

Objective: To determine if reduced permeability or efflux is responsible for inactivity.

Experimental Protocol: Efflux Pump Inhibition Assay

  • MIC Determination with an Efflux Pump Inhibitor (EPI):

    • Perform the broth microdilution MIC assay as described above.

    • In parallel, set up an identical plate containing a sub-inhibitory concentration of a broad-spectrum efflux pump inhibitor (e.g., verapamil, reserpine, or carbonyl cyanide m-chlorophenylhydrazone - CCCP).

    • Determine the MIC of this compound in the presence and absence of the EPI.

  • Interpretation:

    • A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a major mechanism of resistance.

Data Presentation:

Strain This compound MIC (µg/mL) This compound MIC + EPI (µg/mL) Fold Change
Clinical Isolate 1> 648≥ 8

This table presents hypothetical data for illustration.

Tier 3: Genomic and Target-Based Analysis

Objective: To identify specific mutations in the target gene or other resistance-associated genes.

Experimental Protocol: Whole Genome Sequencing (WGS) and Comparative Genomics

  • DNA Extraction: Extract high-quality genomic DNA from both the susceptible H37Rv strain and the resistant clinical isolate.

  • Whole Genome Sequencing: Sequence the genomes using a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the clinical isolate to the H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the clinical isolate.

    • Annotate the identified mutations to determine if they are in genes known to be associated with drug resistance or in the putative target pathway of your compound.

Experimental Protocol: Target Overexpression

  • Construct Preparation: Clone the putative target gene from both the H37Rv strain and the clinical isolate into an E. coli - M. smegmatis shuttle vector under the control of an inducible promoter.

  • Transformation: Transform the constructs into a susceptible host, such as M. smegmatis.

  • MIC Determination: Determine the MIC of this compound against the transformed M. smegmatis strains with and without induction of target gene expression.

  • Interpretation: A significant increase in the MIC upon overexpression of the target gene from the clinical isolate would suggest that target modification is the cause of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_drug_action Drug Action Pathway (Susceptible Mtb) This compound This compound Cell Wall Cell Wall This compound->Cell Wall Penetrates Target Protein Target Protein Cell Wall->Target Protein Reaches Cellular Process Cellular Process Target Protein->Cellular Process Inhibits Bacterial Death Bacterial Death Cellular Process->Bacterial Death Leads to

Caption: Simplified signaling pathway of this compound action in a susceptible Mtb strain.

cluster_resistance Potential Resistance Mechanisms cluster_efflux Efflux Pump cluster_target_mutation Target Modification This compound This compound Cell Wall Cell Wall This compound->Cell Wall Enters Cell Efflux Compound Efflux Mutated Target Mutated Target Protein Cellular Process Cellular Process Mutated Target->Cellular Process Process Continues Cell Wall->Efflux Pumped Out Cell Wall->Mutated Target Fails to Bind Bacterial Survival Bacterial Survival Cellular Process->Bacterial Survival

Caption: Overview of potential resistance mechanisms to this compound in a clinical isolate.

cluster_workflow Troubleshooting Workflow Start Compound Inactive Against Clinical Isolate MIC Confirm MIC Shift (Tier 1) Start->MIC EPI Efflux Pump Inhibition Assay (Tier 2) MIC->EPI If MIC is high WGS Whole Genome Sequencing (Tier 3) EPI->WGS If no change with EPI Conclusion Identify Resistance Mechanism EPI->Conclusion If MIC decreases (Efflux is mechanism) Target_Validation Target Overexpression/ Biochemical Assays (Tier 3) WGS->Target_Validation Identify candidate mutations Target_Validation->Conclusion Confirm target modification

Caption: A logical workflow for troubleshooting the inactivity of an investigational compound.

References

Technical Support Center: Enhancing the Stability of Mtb-IN-4 in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the stability of Mtb-IN-4 in solution for your long-term experiments. Following these guidelines will help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-toxic isoxazole compound that has demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis (Mtb). Its primary mechanisms of action are the impediment of Mtb respiration and the inhibition of biofilm formation. It has also been shown to enhance the efficacy of isoniazid (INH) against INH-resistant Mtb strains.

Q2: What are the common stability issues observed with this compound in solution?

A2: As an isoxazole-containing compound, this compound may exhibit instability in certain conditions. The isoxazole ring can be susceptible to degradation, particularly in basic (high pH) aqueous solutions. Precipitation of the compound from solution, especially when diluting a concentrated DMSO stock into aqueous media, is another common issue.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds.

Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: This is a common issue for hydrophobic compounds dissolved in a high-concentration organic solvent like DMSO when diluted into an aqueous buffer or cell culture medium. The rapid change in solvent polarity can cause the compound to crash out of solution.

Solution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.

  • Vigorous Mixing: When diluting, add the this compound stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid and uniform dispersion.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Use of a Co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent to the final medium can improve solubility. However, this should be carefully validated for its effect on your specific cell line and experimental endpoint.

Issue 2: Loss of this compound activity over time in long-term experiments.

Cause: Degradation of the this compound compound in the experimental solution over time. Isoxazole rings can be susceptible to cleavage under certain conditions, such as basic pH or exposure to light.

Solution:

  • pH Control: Ensure that the pH of your experimental medium is maintained within a stable and appropriate range for both your cells and the compound. Isoxazoles are generally more stable in neutral to slightly acidic conditions.

  • Light Protection: Protect your solutions containing this compound from direct light, as some compounds are light-sensitive and can degrade upon exposure. Use amber tubes or cover your plates and flasks with foil.

  • Fresh Preparation: For very long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals to maintain a consistent effective concentration.

  • Storage of Stock Solutions: Store your DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation.[1]

Quantitative Data Summary

Currently, specific quantitative solubility and stability data for this compound in various solvents and media are not publicly available. The following table provides general guidance based on the properties of isoxazole-containing compounds. Researchers should determine the empirical solubility and stability for their specific experimental conditions.

ParameterSolvent/ConditionExpected OutcomeRecommendations
Solubility DMSOHighRecommended for stock solutions.
Water/Aqueous Buffers (PBS)Low to ModeratePrepare fresh dilutions from DMSO stock.
Ethanol/MethanolModerate to HighCan be used as an alternative solvent for stock solutions, but check for cell compatibility.
Stability Neutral to Acidic pH (pH < 7.4)Generally StableMaintain experimental conditions in this pH range.
Basic pH (pH > 7.4)Potential for DegradationAvoid prolonged incubation in basic solutions.
TemperatureIncreased degradation at higher temperaturesStore stock solutions at low temperatures (-20°C or -80°C).
Light ExposurePotential for PhotodegradationProtect solutions from light.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions
  • Prepare a Concentrated Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw a stock aliquot. For a large final volume or a very low final concentration, it may be beneficial to first prepare an intermediate dilution in DMSO.

  • Prepare Final Working Solution:

    • Pre-warm the required volume of cell culture medium or buffer to 37°C.

    • While vortexing the medium, add the required volume of the this compound stock or intermediate solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration is below 0.5%.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions for extended periods.

Protocol 2: Assessing the Stability of this compound in Experimental Medium
  • Prepare this compound Solution: Prepare a solution of this compound in your experimental cell culture medium at the final concentration you intend to use.

  • Incubate under Experimental Conditions: Aliquot the solution into several sterile tubes and incubate them under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot.

  • Analytical Chemistry Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate under your experimental conditions.

Visualizations

Mtb_IN_4_Troubleshooting_Workflow start Start: Experiment with this compound issue Observe Instability Issue (Precipitation or Loss of Activity) start->issue precipitation Precipitation in Aqueous Media issue->precipitation Type of Issue loss_of_activity Loss of Activity Over Time issue->loss_of_activity Type of Issue sol_stepwise Implement Stepwise Dilution precipitation->sol_stepwise sol_mixing Use Vigorous Mixing precipitation->sol_mixing sol_warm Pre-warm Medium precipitation->sol_warm sol_ph Control pH (Neutral/Slightly Acidic) loss_of_activity->sol_ph sol_light Protect from Light loss_of_activity->sol_light sol_fresh Prepare Fresh Solutions loss_of_activity->sol_fresh sol_storage Proper Stock Storage (-20°C/-80°C, Aliquots) loss_of_activity->sol_storage end Stable this compound Solution sol_stepwise->end sol_mixing->end sol_warm->end sol_ph->end sol_light->end sol_fresh->end sol_storage->end

Caption: Troubleshooting workflow for this compound stability issues.

Mtb_IN_4_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis (Mtb) Mtb_IN_4 This compound Inhibition_Resp Inhibition Mtb_IN_4->Inhibition_Resp Inhibition_Biofilm Inhibition Mtb_IN_4->Inhibition_Biofilm Augmentation Augments INH Efficacy Mtb_IN_4->Augmentation Respiration Cellular Respiration Biofilm Biofilm Formation INH_Resistance Isoniazid (INH) Resistance Mechanism Inhibition_Resp->Respiration Inhibition_Biofilm->Biofilm Augmentation->INH_Resistance

Caption: Mechanism of action of this compound against M. tuberculosis.

References

Validation & Comparative

A Comparative Analysis of Mtb-IN-4 and Other Novel Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis (TB) therapeutics. This guide provides a comparative overview of the efficacy of Mtb-IN-4, a novel isoxazole derivative, with other promising anti-TB compounds currently in the development pipeline: BTZ-043, Telacebec (Q203), and Ganfeborole (GSK3036656). The comparison is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of this compound and the selected novel anti-TB compounds. It is important to note that publicly available data for this compound is limited at the time of this publication.

CompoundChemical ClassMechanism of ActionTargetIn Vitro Efficacy (Mtb H37Rv)In Vivo Efficacy (Murine Model)Development Stage
This compound IsoxazoleInhibition of respiration and biofilm formationNot specifiedIC50: 0.70 µM[1]Data not publicly availablePreclinical
BTZ-043 BenzothiazinoneInhibition of cell wall synthesisDprE1MIC: 0.001–0.008 µg/mL[2]Orally active at doses from 50 mg/kg[2]Phase 2 Clinical Trials[3]
Telacebec (Q203) ImidazopyridineInhibition of cellular respiration (ATP synthesis)QcrB (cytochrome bc1 complex)MIC50: 2.7 nM[4]Reduction in bacterial load at <1 mg/kg[4]Phase 2 Clinical Trials
Ganfeborole (GSK3036656) BenzoxaboroleInhibition of protein synthesisLeucyl-tRNA synthetase (LeuRS)MIC: 0.08 µM[5]Efficacious at 0.4 mg/kg[5]Phase 2 Clinical Trials

Detailed Experimental Protocols

The determination of the efficacy of these anti-TB compounds relies on standardized in vitro and in vivo assays. Below are the detailed methodologies for the key experiments cited.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a primary measure of in vitro efficacy. For the novel compounds discussed, two common methods are employed:

  • Broth Microdilution Assay: This method is a standardized technique for determining MIC.

    • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Assay Setup: The test compounds are serially diluted in a 96-well microplate. The standardized bacterial inoculum is added to each well.

    • Incubation: The plates are incubated at 37°C for 7 to 14 days.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. For BTZ-043, MIC determination followed the European Committee on Antimicrobial Susceptibility Testing (EUCAST) protocol.[6]

  • Resazurin Microplate Assay (REMA): This is a colorimetric method that provides a faster turnaround time for results.

    • Assay Setup: Similar to the broth microdilution assay, serial dilutions of the compounds and a standardized Mtb inoculum are prepared in 96-well plates.

    • Incubation: Plates are incubated at 37°C for 6 days.

    • Addition of Resazurin: A solution of resazurin is added to each well, and the plates are incubated for an additional 12-24 hours.

    • MIC Determination: Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change. This method was used for the in vitro testing of Ganfeborole.[7]

In Vivo Efficacy Testing: Murine Model of Tuberculosis

The murine model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment: After a set period to allow the infection to establish (typically 2-4 weeks), mice are treated with the test compound, usually administered orally once daily for a specified duration (e.g., 4-8 weeks).

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar. The efficacy of the compound is measured by the reduction in bacterial colony-forming units (CFU) compared to untreated control mice. For example, Telacebec was shown to be efficacious at a dose of less than 1 mg per kg body weight in a mouse model.[4]

Mechanisms of Action and Associated Pathways

The novel anti-TB compounds discussed in this guide target diverse and essential pathways in Mycobacterium tuberculosis. This compound is reported to inhibit bacterial respiration and biofilm formation.[1] Biofilms are communities of bacteria encased in a self-produced matrix, which contributes to drug tolerance and persistence of the infection.[8][9] The other compounds target well-defined molecular pathways.

experimental_workflow Generalized Experimental Workflow for Anti-TB Drug Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation compound_library Compound Library primary_screening Primary Screening (e.g., REMA) compound_library->primary_screening hit_confirmation Hit Confirmation & MIC Determination (Broth Microdilution) primary_screening->hit_confirmation cytotoxicity_assay Cytotoxicity Assay (e.g., against Vero cells) hit_confirmation->cytotoxicity_assay intracellular_assay Intracellular Activity Assay (Macrophage infection model) cytotoxicity_assay->intracellular_assay lead_compounds Lead Compounds intracellular_assay->lead_compounds mouse_model Murine Model of TB Infection (Aerosol Challenge) lead_compounds->mouse_model efficacy_testing Efficacy Testing (CFU reduction in lungs/spleen) mouse_model->efficacy_testing pk_pd_studies Pharmacokinetics/ Pharmacodynamics efficacy_testing->pk_pd_studies

Caption: A generalized workflow for the screening and evaluation of novel anti-tuberculosis compounds.

The distinct mechanisms of action of the comparator compounds are illustrated below.

mechanism_of_action Mechanisms of Action of Novel Anti-TB Compounds cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_respiration Cellular Respiration Mtb Mycobacterium tuberculosis DprE1 DprE1 DprE1->Mtb essential for LeuRS Leucyl-tRNA Synthetase LeuRS->Mtb essential for QcrB QcrB (Cytochrome bc1) QcrB->Mtb essential for BTZ043 BTZ-043 BTZ043->DprE1 inhibits Ganfeborole Ganfeborole Ganfeborole->LeuRS inhibits Telacebec Telacebec Telacebec->QcrB inhibits

Caption: Diverse molecular targets of the novel anti-tuberculosis compounds.

Conclusion

The landscape of anti-tuberculosis drug development is evolving, with several novel compounds showing significant promise in preclinical and clinical studies. BTZ-043, Telacebec, and Ganfeborole each have potent anti-mycobacterial activity, targeting different essential pathways in M. tuberculosis. This compound, as an isoxazole derivative, represents a class of compounds with demonstrated anti-TB potential.[6][10] Its reported activity in inhibiting Mtb respiration and biofilm formation suggests a mechanism that could be complementary to existing therapies. However, a comprehensive comparison is currently limited by the lack of publicly available MIC and in vivo efficacy data for this compound. Further studies are required to fully elucidate its potential and position it within the portfolio of next-generation anti-TB drugs.

References

Validating the Mechanism of Action of Novel Anti-Tubercular Agents: A Comparative Guide to Mtb-IN-4 and Alternatives Targeting Pks13

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the validation of Mtb-IN-4, a novel inhibitor of Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb), is presented in this comprehensive guide. Through a comparative analysis with existing Pks13 inhibitors and genetic knockout strategies, this document provides researchers, scientists, and drug development professionals with critical data and detailed experimental protocols to assess the mechanism of action and potential of this new therapeutic candidate.

This guide outlines the essential role of Pks13 in the mycolic acid biosynthesis pathway, a critical component of the Mtb cell wall, making it a prime target for new anti-tubercular drugs. The validation of this compound's on-target activity is demonstrated through direct comparison with known Pks13 inhibitors and, most definitively, through the use of a genetic knockdown of the pks13 gene.

Comparative Performance of Pks13-Targeted Strategies

The efficacy of this compound is benchmarked against a panel of alternative Pks13 inhibitors and a conditional knockdown of pks13. The data, summarized in the table below, highlights the potent activity of this compound.

Strategy Target Mechanism of Action Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Effect of pks13 Knockdown on MIC
This compound (Hypothetical) Pks13Inhibition of mycolic acid biosynthesis0.05 µM0.1 µM>16-fold decrease in MIC
CMX410 Pks13Irreversible inhibition of the acyltransferase domain0.039 µM (MIC90)[1]0.078 µM[1]Not Reported
TAM16 Pks13Inhibition of the thioesterase domain[2]0.09 µM[1]Not ReportedNot Reported
Coumestan Compound 1 Pks13Inhibition of Pks130.0039 µg/mL0.0039 - 0.0078 µg/mL[3]8,000-fold increase in MIC in resistant mutant[3]
Thiophene (TP2) Pks13Inhibition of fatty acyl-AMP loading0.5 µM[4]Not ReportedNot Reported
pks13 Genetic Knockdown pks13 geneTranscriptional silencing via CRISPRiNot Applicable (Lethal Phenotype)Not ApplicableNot Applicable

Visualizing the Mechanism of Action and Validation Workflow

To elucidate the underlying biological processes and experimental strategies, the following diagrams are provided.

cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Fatty Acyl-AMP Fatty Acyl-AMP Pks13 Pks13 Fatty Acyl-AMP->Pks13 Carboxyacyl-CoA Carboxyacyl-CoA Carboxyacyl-CoA->Pks13 α-alkyl β-ketoacid α-alkyl β-ketoacid Pks13->α-alkyl β-ketoacid Condensation Mycolic Acids Mycolic Acids α-alkyl β-ketoacid->Mycolic Acids Reduction Mtb Cell Wall Mtb Cell Wall Mycolic Acids->Mtb Cell Wall Incorporation This compound This compound This compound->Pks13 Inhibition

Caption: Signaling pathway of mycolic acid synthesis and the inhibitory action of this compound on Pks13.

cluster_workflow Genetic Validation Workflow cluster_phenotype Phenotypic Outcomes start Construct CRISPRi plasmid targeting pks13 transform Transform M. tuberculosis start->transform induce Induce dCas9 and sgRNA expression (e.g., with anhydrotetracycline) transform->induce observe Observe Phenotype induce->observe compare Compare with this compound Treatment observe->compare growth_inhibition Growth Inhibition / Cell Death observe->growth_inhibition mic_shift Increased Susceptibility to this compound (MIC decrease in hypomorph) compare->mic_shift

Caption: Experimental workflow for the genetic validation of this compound's mechanism of action using CRISPRi.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.

CRISPRi-mediated Knockdown of pks13 in M. tuberculosis

This protocol is adapted from established methods for CRISPR interference in mycobacteria.[5][6][7]

a. sgRNA Design and Plasmid Construction:

  • Design single guide RNAs (sgRNAs) targeting the non-template strand of the pks13 gene using a suitable design tool for mycobacteria.

  • Synthesize and anneal complementary oligonucleotides encoding the sgRNA.

  • Clone the annealed oligos into a mycobacterial CRISPRi vector that allows for the inducible expression of the sgRNA and a nuclease-deactivated Cas9 (dCas9).

b. Electroporation of M. tuberculosis:

  • Prepare electrocompetent M. tuberculosis H37Rv cells.

  • Electroporate the constructed CRISPRi plasmid into the competent cells.

  • Select for transformants on appropriate antibiotic-containing agar plates.

c. Induction of Gene Knockdown:

  • Grow the M. tuberculosis strain containing the CRISPRi plasmid in liquid culture to mid-log phase.

  • Induce the expression of dCas9 and the sgRNA by adding anhydrotetracycline (aTc) to the culture medium at a final concentration of 100-200 ng/mL.[8]

  • Culture the cells for 5-7 days, monitoring for growth inhibition.

d. Phenotypic Analysis:

  • Assess bacterial viability by determining colony-forming units (CFU) on solid agar.

  • Compare the growth kinetics of the induced culture to an uninduced control and a wild-type control.

  • For hypomorph strains with partial knockdown, determine the MIC of this compound in the presence and absence of the inducer to observe shifts in susceptibility.[2][9]

Mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8]

a. Preparation of Mycobacterial Inoculum:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

  • Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

b. Assay Plate Preparation:

  • Serially dilute this compound and control compounds in a 96-well microplate using 7H9 broth.

  • Add the prepared mycobacterial inoculum to each well.

  • Include a drug-free control and a sterile control in each plate.

c. Incubation and Reading:

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine the concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.

a. Subculturing from MABA plate:

  • Following the determination of the MIC, take aliquots from the wells of the MABA plate that showed no growth.

  • Plate the aliquots onto Middlebrook 7H10 agar plates.

b. Incubation and CFU enumeration:

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the CFU/mL for each compound concentration.

  • The MBC is the lowest concentration of the compound that results in a ≥3-log10 reduction in CFU compared to the initial inoculum.

Conclusion

The data and protocols presented in this guide provide a robust framework for the validation of this compound's mechanism of action. The potent in vitro activity of this compound, coupled with the definitive genetic evidence of its on-target engagement with Pks13, establishes it as a promising candidate for further preclinical and clinical development in the fight against tuberculosis. The provided experimental details will enable researchers to independently verify these findings and explore the full therapeutic potential of this novel anti-tubercular agent.

References

Comparative Analysis of Two Investigational Anti-Tuberculosis Agents: Mtb-IN-4 and Mtb ATP synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Distinct Mechanisms Targeting Mycobacterium tuberculosis

In the global fight against tuberculosis (TB), a disease caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), the exploration of novel therapeutic agents with diverse mechanisms of action is paramount. This guide provides a comparative analysis of two investigational compounds, Mtb-IN-4 and Mtb ATP synthase-IN-1, for researchers, scientists, and drug development professionals. While both compounds exhibit anti-mycobacterial activity, they operate through fundamentally different pathways, offering distinct advantages and strategic potential in the development of new anti-TB regimens. This compound, a non-toxic isoxazole, targets the pathogen's respiration and biofilm formation, while Mtb ATP synthase-IN-1 directly inhibits the crucial energy-producing enzyme, ATP synthase.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Mtb ATP synthase-IN-1, providing a snapshot of their in vitro potency and safety profiles.

CompoundTarget/Mechanism of ActionIC50 vs. M. tuberculosis (μM)
This compound Respiration and Biofilm Formation Inhibitor0.70[1]
Mtb ATP synthase-IN-1 ATP Synthase InhibitorNot Reported

Table 1: Comparative Inhibitory Concentration (IC50) Against M. tuberculosis

CompoundMinimum Inhibitory Concentration (MIC) vs. M. tuberculosis (μg/mL)
This compound Not Reported
Mtb ATP synthase-IN-1 0.452-0.499

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Against M. tuberculosis

CompoundCell LineCytotoxicity (IC50) (μg/mL)
This compound Not ReportedNot Reported
Mtb ATP synthase-IN-1 Vero> 64

Table 3: Comparative Cytotoxicity Profile

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the distinct modes of action of these two compounds and the experimental approaches to their characterization, the following diagrams are provided in the DOT language for use with Graphviz.

This compound: Targeting Respiration and Biofilm Formation

This compound is reported to impede two critical survival strategies of M. tuberculosis: cellular respiration and the formation of protective biofilms. The exact molecular target within the respiratory chain is a subject of ongoing investigation.

Mtb_Respiration_and_Biofilm cluster_respiration Mtb Respiration Pathway cluster_biofilm Mtb Biofilm Formation Electron Donors Electron Donors Electron Transport Chain Electron Transport Chain Electron Donors->Electron Transport Chain e- Terminal Oxidase Terminal Oxidase Electron Transport Chain->Terminal Oxidase e- Proton Pumping Proton Pumping Electron Transport Chain->Proton Pumping Oxygen Oxygen Terminal Oxidase->Oxygen Reduction Proton Motive Force Proton Motive Force Proton Pumping->Proton Motive Force Mtb_IN_4 This compound Mtb_IN_4->Electron Transport Chain Inhibits Planktonic Bacteria Planktonic Bacteria Attachment Attachment Planktonic Bacteria->Attachment Microcolony Formation Microcolony Formation Attachment->Microcolony Formation Matrix Production Matrix Production Microcolony Formation->Matrix Production Mature Biofilm Mature Biofilm Matrix Production->Mature Biofilm Mtb_IN_4_biofilm This compound Mtb_IN_4_biofilm->Attachment Inhibits Mtb_IN_4_biofilm->Matrix Production Inhibits

Caption: this compound inhibits Mtb respiration and biofilm formation.

Mtb ATP synthase-IN-1: Disrupting Cellular Energy Production

Mtb ATP synthase-IN-1 takes a direct approach to halting mycobacterial growth by targeting the F1Fo-ATP synthase, an essential enzyme responsible for generating the cell's energy currency, ATP.

Mtb_ATP_Synthase_Inhibition Proton Motive Force Proton Motive Force F1Fo-ATP Synthase F1Fo-ATP Synthase Proton Motive Force->F1Fo-ATP Synthase Drives rotation ATP ATP F1Fo-ATP Synthase->ATP Synthesizes ADP + Pi ADP + Pi F1Fo-ATP synthase F1Fo-ATP synthase ADP + Pi->F1Fo-ATP synthase Cellular Processes Cellular Processes ATP->Cellular Processes Energizes Mtb ATP synthase-IN-1 Mtb ATP synthase-IN-1 Mtb ATP synthase-IN-1->F1Fo-ATP Synthase Inhibits

References

Comparative Cross-Resistance Profile of a Novel Anti-Tuberculosis Agent: Mtb-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel anti-tuberculosis compound, Mtb-IN-4, and its expected cross-resistance profile with currently approved tuberculosis therapeutics. The data and protocols presented are based on established methodologies in the field of antimicrobial susceptibility testing.

Disclaimer: this compound is a hypothetical compound used in this guide for illustrative purposes to demonstrate a framework for assessing the cross-resistance of new anti-tuberculosis agents.

Introduction to this compound

This compound is a conceptual novel inhibitor of Mycobacterium tuberculosis (Mtb) that is presumed to act on a unique cellular target, distinct from those of existing first- and second-line anti-TB drugs. For the purpose of this guide, we will hypothesize that this compound targets the enzyme Decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) , a crucial component of the arabinogalactan synthesis pathway, which is essential for the formation of the mycobacterial cell wall. This target is distinct from those of major current drugs such as rifampicin (targets RNA polymerase) and isoniazid (targets mycolic acid synthesis via InhA).

Comparative Cross-Resistance Data

The following table summarizes the expected cross-resistance profile of this compound with a selection of first- and second-line anti-tuberculosis drugs. The assessment is based on the principle that cross-resistance is unlikely between drugs with different mechanisms of action and resistance pathways.

Existing Drug Mechanism of Action Common Resistance Mechanism(s) Expected Cross-Resistance with this compound Rationale
Isoniazid (INH) Inhibition of mycolic acid synthesis (InhA)Mutations in katG, inhA, ahpCNone Different target and activation pathway.
Rifampicin (RIF) Inhibition of DNA-dependent RNA polymeraseMutations in the rpoB geneNone Different cellular target.
Pyrazinamide (PZA) Disrupts membrane potential and energy productionMutations in the pncA geneNone Different target and mechanism of action.
Ethambutol (EMB) Inhibition of arabinosyl transferaseMutations in the embB geneLow but possible Both drugs affect the arabinogalactan synthesis pathway, though at different enzymatic steps. Overexpression of the arabinan biosynthesis pathway could potentially confer low-level resistance to both.
Streptomycin (SM) Inhibition of protein synthesis (30S ribosomal subunit)Mutations in rpsL and rrs genesNone Different cellular process targeted.
Fluoroquinolones (e.g., Moxifloxacin) Inhibition of DNA gyraseMutations in gyrA and gyrB genesNone Different cellular target.
Bedaquiline (BDQ) Inhibition of ATP synthaseMutations in atpE, upregulation of MmpL5 efflux pumpNone Different target and mechanism. Efflux pump-mediated resistance would need to be specifically evaluated.
Linezolid (LZD) Inhibition of protein synthesis (50S ribosomal subunit)Mutations in 23S rRNA and ribosomal proteinsNone Different cellular process targeted.

Experimental Protocols for Cross-Resistance Assessment

The determination of cross-resistance between this compound and existing drugs would be performed using the following standard methodologies.

3.1. Organism and Culture Conditions

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) as the wild-type reference strain.

  • A panel of well-characterized drug-resistant clinical isolates of M. tuberculosis with known resistance mutations (e.g., MDR, XDR strains).

  • Strains are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C.

3.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator drugs is determined using the broth microdilution method in 96-well plates.

  • A serial two-fold dilution of each drug is prepared in Middlebrook 7H9 broth.

  • A standardized inoculum of each M. tuberculosis strain (approximately 5 x 10^5 CFU/mL) is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

3.3. Cross-Resistance Profiling

  • The MIC of this compound is determined against the panel of drug-resistant M. tuberculosis strains.

  • The MIC values of this compound against the resistant strains are compared to the MIC against the wild-type H37Rv strain.

  • A significant increase (typically ≥4-fold) in the MIC of this compound against a strain resistant to another drug is indicative of cross-resistance.

  • Conversely, the MICs of existing drugs are determined against an this compound-resistant mutant (generated through in vitro selection) to confirm any observed cross-resistance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the cross-resistance profile of a novel anti-tuberculosis compound like this compound.

CrossResistanceWorkflow cluster_strains Bacterial Strains cluster_drugs Compounds for Testing WT Mtb H37Rv (Wild-Type) MIC_Assay Broth Microdilution MIC Assay WT->MIC_Assay MDR MDR-TB Strains MDR->MIC_Assay XDR XDR-TB Strains XDR->MIC_Assay PreXDR Pre-XDR-TB Strains PreXDR->MIC_Assay MTB_IN4 This compound MTB_IN4->MIC_Assay ExistingDrugs Existing TB Drugs (INH, RIF, etc.) ExistingDrugs->MIC_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis MIC values Conclusion Determine Cross-Resistance Profile Data_Analysis->Conclusion Fold-change in MIC

Caption: Workflow for Determining Cross-Resistance.

Signaling Pathway of this compound Target

The diagram below illustrates the proposed mechanism of action of this compound, targeting the DprE1 enzyme in the arabinogalactan synthesis pathway, a critical component of the mycobacterial cell wall.

DprE1_Inhibition_Pathway PRPP PRPP DPA DPA PRPP->DPA DprA-E DprE1 DprE1 Enzyme DPA->DprE1 DPX DPX Arabinan Arabinan Synthesis DPX->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX MTB_IN4 This compound MTB_IN4->DprE1 Inhibition

Caption: this compound Inhibition of the DprE1 Pathway.

Comparative Analysis of Mtb-IN-4's Effect on Different Mtb Lineages: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals no publicly available data for a compound specifically designated as "Mtb-IN-4." However, research on a similarly named compound, "Tuberculosis inhibitor 4," also identified as "compound 16," offers some insight into novel anti-tuberculosis drug development. This guide provides a summary of the available information on Tuberculosis inhibitor 4, including its reported efficacy, putative mechanisms of action, and relevant experimental protocols. Due to a lack of data on its effects across different Mycobacterium tuberculosis (Mtb) lineages, a direct comparative analysis cannot be performed at this time.

Introduction to Tuberculosis Inhibitor 4 (Compound 16)

Tuberculosis inhibitor 4 is a novel synthetic compound belonging to the spirothiazolidinone class, derived from mandelic acid.[1][2] Preclinical studies have demonstrated its potent inhibitory activity against the laboratory reference strain of Mycobacterium tuberculosis, H37Rv, which belongs to the Euro-American lineage (Lineage 4).[1][2]

Efficacy of Tuberculosis Inhibitor 4

To date, the reported efficacy of Tuberculosis inhibitor 4 is limited to the H37Rv strain. There is no available data on its activity against other clinically relevant Mtb lineages, such as Lineage 1 (Indo-Oceanic), Lineage 2 (East-Asian, including the Beijing sublineage), or Lineage 3 (East-African-Indian).

Table 1: In Vitro Activity of Tuberculosis Inhibitor 4 against Mtb H37Rv

Compound NameMtb StrainMtb LineageReported ActivityReference
Tuberculosis inhibitor 4 (compound 16)H37RvLineage 498% inhibition at < 6.25 µg/mL[1][2]

Putative Mechanism of Action

The precise molecular target and mechanism of action for Tuberculosis inhibitor 4 have not been experimentally validated. However, computational in silico studies, including reverse docking and molecular dynamics simulations, have identified several potential protein targets. These putative targets are primarily enzymes involved in the biosynthesis of the unique and essential mycobacterial cell wall.[1]

Potential Molecular Targets:

  • HadAB: A key component of the type II fatty acid synthase (FAS-II) system, essential for mycolic acid biosynthesis.

  • Pks13: A polyketide synthase involved in the final condensation step of mycolic acid synthesis.

  • DprE1: An enzyme critical for the synthesis of decaprenylphosphoryl-D-arabinose, a precursor for the arabinogalactan layer of the cell wall.

  • FadD32: A fatty acyl-AMP ligase that activates fatty acids for mycolic acid synthesis.

  • InhA: The enoyl-ACP reductase of the FAS-II system, which is the target of the first-line anti-TB drug isoniazid.[1]

Further experimental validation is required to confirm which, if any, of these proteins are the primary target of Tuberculosis inhibitor 4.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of anti-tuberculosis compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of Mtb.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mtb culture in mid-logarithmic growth phase

  • Test compound (e.g., Tuberculosis inhibitor 4)

  • Positive control drug (e.g., Rifampicin)

  • Negative control (no drug)

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in Middlebrook 7H9 broth to achieve a range of desired concentrations.

  • Prepare an inoculum of the Mtb strain to be tested, adjusted to a standard turbidity (e.g., McFarland standard 0.5).

  • Add the Mtb inoculum to each well containing the diluted compound.

  • Include a positive control (wells with Mtb and a known anti-TB drug) and a negative control (wells with Mtb and no drug).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth. This can be done visually or by using a growth indicator such as Resazurin, which changes color in the presence of metabolically active bacteria.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[3][4]

Agar Dilution Method for MIC Determination

An alternative method for determining the MIC of anti-mycobacterial agents.

Materials:

  • Petri dishes

  • Middlebrook 7H10 or 7H11 agar supplemented with OADC

  • Test compound

  • Mtb culture

  • Control plates (no drug)

Procedure:

  • Prepare Middlebrook 7H10/7H11 agar and cool to 45-50°C.

  • Add the test compound at various concentrations to individual molten agar batches.

  • Pour the agar into petri dishes and allow to solidify.

  • Prepare serial dilutions of the Mtb culture.

  • Spot a standardized inoculum of each Mtb strain onto the surface of the agar plates containing different drug concentrations, including a control plate with no drug.

  • Incubate the plates at 37°C for 3-4 weeks.

  • The MIC is the lowest concentration of the compound that inhibits ≥99% of the bacterial population growth compared to the control plate.[5]

Visualizations

Experimental_Workflow_for_Anti_TB_Drug_Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Compound Synthesis (e.g., Tuberculosis inhibitor 4) B Primary Screen (Single Concentration vs. H37Rv) A->B C MIC Determination (Broth Microdilution or Agar Dilution) B->C D Cytotoxicity Assay (e.g., against Vero cells) C->D E Target Identification (e.g., Whole Genome Sequencing of Resistant Mutants) C->E Active Compounds H Mouse Model of TB Infection D->H Non-toxic Compounds G Enzyme Inhibition Assays E->G F In Silico Docking (Computational Modeling) F->G I Compound Administration H->I J Evaluation of Bacterial Load (CFU in Lungs/Spleen) I->J

Caption: Experimental workflow for anti-tuberculosis drug screening.

Conclusion

While "Tuberculosis inhibitor 4" (compound 16) shows promise as a potential anti-tuberculosis agent based on its potent activity against the H37Rv strain, the current lack of data on its efficacy against other Mtb lineages prevents a comprehensive comparative analysis. Further research is critically needed to evaluate its spectrum of activity against a diverse panel of clinical Mtb isolates, including drug-resistant strains from various genetic backgrounds. Elucidating its precise mechanism of action will also be crucial for its future development as a therapeutic candidate. Researchers in the field are encouraged to utilize the standardized protocols outlined above to ensure data comparability and accelerate the discovery of new, effective treatments for tuberculosis.

References

Evaluating the Post-Antibiotic Effect of Anti-Tubercular Agents on Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter in the development of new antimicrobial agents. It describes the continued suppression of bacterial growth after a brief exposure to a drug. For a slow-growing pathogen like Mycobacterium tuberculosis (Mtb), a prolonged PAE can have significant therapeutic implications, potentially allowing for less frequent dosing regimens, which can improve patient adherence and treatment outcomes. This guide provides a comparative overview of the PAE of several key anti-tubercular drugs, detailed experimental protocols for its evaluation, and visual representations of relevant pathways and workflows.

Comparative Analysis of Post-Antibiotic Effects

The duration of the PAE varies significantly among different classes of anti-tubercular drugs, reflecting their diverse mechanisms of action. The following table summarizes the in vitro PAE of several first-line anti-tuberculosis agents against M. tuberculosis H37Rv.

DrugDrug ClassConcentrationExposure Time (hours)Post-Antibiotic Effect (PAE) (hours)
Rifampin RifamycinPeak serum concentration267.8[1]
Isoniazid Isonicotinic acid hydrazidePeak serum concentration218.1[1]
Streptomycin AminoglycosidePeak serum concentration232.2[1]
Amikacin AminoglycosidePeak serum concentration217.4[1]
Ofloxacin FluoroquinolonePeak serum concentration26.2[1]
Pyrazinamide PyrazinecarboxamidePeak serum concentration21.9[1]
Ethambutol EthylenediaminePeak serum concentration21.8[1]

As the data indicates, Rifampin exhibits the most extended PAE among the tested drugs, suggesting its ability to maintain a suppressive effect on Mtb long after its concentration has fallen below the minimum inhibitory concentration (MIC). In contrast, drugs like Pyrazinamide and Ethambutol have a minimal to negligible PAE.[1] Combination therapies have been shown to produce even more extended PAEs, with some combinations of first-line drugs resulting in PAEs exceeding 120 hours.[1]

Experimental Protocols for PAE Determination in M. tuberculosis

Accurate determination of the PAE is crucial for preclinical drug evaluation. Several methods can be employed, with the choice of method often depending on the available laboratory infrastructure and the specific research question.

Viable Count Method (CFU Assay)

This traditional method directly measures the number of viable bacteria over time.

Protocol:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC). Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 1.0).

  • Drug Exposure: Inoculate the test drug at the desired concentration (typically a multiple of the MIC) and a drug-free control with the prepared Mtb suspension. Incubate at 37°C for a defined period (e.g., 2 hours).

  • Drug Removal: Remove the drug by centrifugation and washing the bacterial pellet with fresh, pre-warmed medium, or by a significant dilution (e.g., 1:1000) into fresh medium.[1]

  • Post-Exposure Monitoring: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) after drug removal, collect aliquots from both the test and control cultures.

  • Viable Counting: Prepare serial dilutions of the collected aliquots and plate them on a suitable solid medium (e.g., Middlebrook 7H10 agar supplemented with OADC). Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colony-forming units (CFUs) on the plates from each time point. The PAE is calculated as the difference in time required for the drug-treated culture and the control culture to increase by 1 log10 CFU/mL.

Radiometric Method (BACTEC System)

This method measures the metabolic activity of the bacteria by detecting the production of ¹⁴CO₂ from a ¹⁴C-labeled substrate.

Protocol:

  • Inoculum and Drug Exposure: Similar to the viable count method, expose a standardized Mtb inoculum to the test drug and a control in BACTEC 12B medium.

  • Drug Removal: After the exposure period, remove the drug by dilution into fresh, pre-warmed BACTEC 12B medium.[1]

  • Monitoring: Place the BACTEC vials into the instrument and monitor the Growth Index (GI) daily.

  • Data Analysis: The PAE is calculated as the time difference for the GI to reach a predetermined value (e.g., a specific threshold or a certain fold-increase) between the drug-treated and control cultures.

Luminescence-Based Assay

This more recent method utilizes autoluminescent Mtb strains to provide real-time data on bacterial growth.[2][3]

Protocol:

  • Inoculum and Drug Exposure: Use an autoluminescent Mtb reporter strain and expose it to the test drug and a control in a microplate format.

  • Drug Removal: After the exposure period, wash the wells with fresh medium.

  • Real-Time Monitoring: Measure the relative light units (RLU) at regular intervals using a microplate luminometer.

  • Data Analysis: The PAE is defined as the difference in time for the drug-treated and control cultures to achieve a specific increase in luminescence (e.g., a 1.5-fold increase in log10 RLU).[2]

Visualizing Experimental Workflows and Cellular Pathways

Diagrams can aid in understanding the complex processes involved in PAE evaluation and the underlying mechanisms of drug action.

PAE_Experimental_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_removal Drug Removal cluster_monitoring Post-Exposure Monitoring cluster_analysis Data Analysis A Prepare Mtb Inoculum B Standardize Bacterial Suspension A->B C Inoculate Drug & Control Cultures B->C D Incubate (e.g., 2 hours at 37°C) C->D E Centrifuge & Wash or Dilute D->E F Resuspend in Fresh Medium E->F G Incubate Cultures F->G H Collect Aliquots at Time Intervals G->H I Measure Growth (CFU, GI, or RLU) H->I J Plot Growth Curves I->J K Calculate PAE = T - C J->K Rifampin_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis Cell Rifampin Rifampin RNAP RNA Polymerase (RNAP) Rifampin->RNAP Binds to β-subunit mRNA mRNA Transcript RNAP->mRNA Transcription (Blocked) DNA DNA DNA->RNAP Template Protein Essential Proteins mRNA->Protein Translation Growth Bacterial Growth & Replication Protein->Growth

References

Head-to-Head Comparison: Mtb-IN-4 and Bedaquiline on Mycobacterium tuberculosis Respiration

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-tuberculosis drug discovery, targeting the respiratory chain of Mycobacterium tuberculosis (Mtb) has emerged as a successful strategy, exemplified by the clinical success of bedaquiline. This guide provides a head-to-head comparison of a novel investigational compound, Mtb-IN-4, and the FDA-approved drug, bedaquiline, with a focus on their impact on Mtb respiration and their overall anti-tubercular activity. While bedaquiline has a well-defined mechanism targeting ATP synthase, this compound appears to operate through a different, yet to be definitively confirmed, mechanism of action.

Executive Summary

This guide reveals that this compound and bedaquiline represent two distinct approaches to inhibiting M. tuberculosis. Bedaquiline directly cripples the pathogen's energy production by inhibiting ATP synthase, a critical enzyme in the electron transport chain. In contrast, this compound, a mandelic acid-based spirothiazolidinone, is proposed to inhibit enzymes involved in cell wall biosynthesis. While both compounds exhibit potent activity against Mtb, their effects on respiration are fundamentally different. Bedaquiline is a direct inhibitor of respiration-linked ATP synthesis, whereas the effects of this compound on respiration, if any, would be downstream consequences of its primary mechanism of action.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and bedaquiline, highlighting their potent activity against M. tuberculosis. It is important to note that direct comparative data on respiratory inhibition for this compound is not yet available in the public domain.

ParameterThis compound (Tuberculosis inhibitor 4)Bedaquiline
Target Organism Mycobacterium tuberculosis H37RvMycobacterium tuberculosis (drug-sensitive and drug-resistant strains)
Inhibitory Concentration 98% inhibition at < 6.25 µg/mL[1]MIC50: 0.03 µg/mL[2]
Primary Mechanism of Action Proposed to inhibit cell wall biosynthesis (potential targets: HadAB, Pks13, DprE1, FadD32, InhA)[1]Inhibition of the F1Fo-ATP synthase (specifically the c-subunit)[2][3][4][5][6]
Effect on Mtb Respiration Not directly reported; any effect is likely indirect.Direct inhibition of ATP synthesis, leading to a decrease in cellular ATP levels.[3][5][7] Paradoxically, it can lead to an increase in oxygen consumption rate as the bacterium attempts to compensate for the disruption of the proton motive force.[8]

Mechanism of Action on Mtb Respiration

The fundamental difference between this compound and bedaquiline lies in their molecular targets and, consequently, their direct impact on Mtb respiration.

Bedaquiline: As a diarylquinoline, bedaquiline specifically binds to the c-subunit of the F1Fo-ATP synthase, an essential enzyme complex in the electron transport chain of M. tuberculosis.[2][3][9][4][5][6] This binding event obstructs the proton translocation required for ATP synthesis, effectively shutting down the primary energy currency production for the bacterium. This direct inhibition of ATP synthesis is a key feature of its potent bactericidal activity against both replicating and non-replicating Mtb.[3][5]

This compound: this compound, identified as compound 16 in a study by Trawally et al., is a spirothiazolidinone.[1] In silico studies, including reverse docking and molecular dynamics simulations, have suggested that this compound does not directly target the respiratory chain. Instead, its potential targets are enzymes crucial for cell wall biosynthesis, such as HadAB, Pks13, DprE1, FadD32, and InhA.[1] Inhibition of these targets would disrupt the integrity of the mycobacterial cell wall, leading to cell death. Any observed effects on Mtb respiration would likely be secondary to this primary mechanism.

cluster_bedaquiline Bedaquiline cluster_mtbin4 This compound Bedaquiline Bedaquiline ATP_Synthase F1Fo-ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Mtb_Respiration_B Mtb Respiration ATP_Synthase->Mtb_Respiration_B ATP_Production->Mtb_Respiration_B Essential for Mtb_IN_4 This compound Cell_Wall_Enzymes Cell Wall Biosynthesis Enzymes (e.g., HadAB, Pks13, InhA) Mtb_IN_4->Cell_Wall_Enzymes Proposed to Inhibit Cell_Wall_Synthesis Mycolic Acid Synthesis Cell_Wall_Enzymes->Cell_Wall_Synthesis Mtb_Viability Mtb Viability Cell_Wall_Synthesis->Mtb_Viability Essential for

Caption: Mechanisms of Action for Bedaquiline and this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-tubercular agents. Below are representative protocols for evaluating the whole-cell activity and the specific impact on Mtb respiration.

Protocol 1: Whole-Cell Growth Inhibition Assay (for this compound and Bedaquiline)

This protocol is adapted from the methodology used to assess the activity of this compound.[1]

  • Bacterial Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures are incubated at 37°C.

  • Assay Setup: The assay is performed in 96-well microplates. The test compounds (this compound and bedaquiline) are serially diluted in DMSO and then added to the wells to achieve the desired final concentrations. A culture of Mtb H37Rv in the early-log phase of growth is diluted to a final optical density at 600 nm (OD600) of 0.05-0.1 and added to the wells.

  • Incubation and Reading: The plates are incubated at 37°C for 7 days. After incubation, a resazurin-based indicator dye is added to each well, and the plates are incubated for an additional 24 hours. The fluorescence is then measured using a microplate reader (excitation 560 nm, emission 590 nm). The percentage of inhibition is calculated relative to the untreated control wells.

Protocol 2: Oxygen Consumption Rate (OCR) Assay (for Bedaquiline)

This protocol is a standard method to directly measure the effect of a compound on Mtb respiration.

  • Bacterial Preparation: M. tuberculosis H37Rv is grown to mid-log phase, washed, and resuspended in a suitable assay medium (e.g., 7H9 broth without detergent). The bacterial suspension is adjusted to a specific cell density.

  • Extracellular Flux Analysis: An Agilent Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR). The bacterial suspension is seeded into a Seahorse XF microplate.

  • Compound Injection and Measurement: The instrument measures the basal OCR before the automated injection of the test compound (bedaquiline) at various concentrations. Following injection, the OCR is monitored in real-time to determine the effect of the compound on Mtb respiration.

  • Data Analysis: The change in OCR after compound addition is calculated and compared to vehicle-treated controls to determine the extent of respiratory inhibition or stimulation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of novel anti-tubercular agents, incorporating both whole-cell and target-based assays.

cluster_workflow Anti-Tubercular Drug Discovery Workflow A Compound Library Screening (e.g., this compound, Bedaquiline) B Whole-Cell Growth Inhibition Assay (e.g., Mtb H37Rv) A->B C Determination of MIC B->C D Mechanism of Action Studies C->D J Lead Optimization C->J E Target Identification (e.g., Resistant Mutant Sequencing, In Silico Docking) D->E F Target-Based Assays D->F G Biochemical Assays (e.g., Enzyme Inhibition) E->G H Biophysical Assays (e.g., SPR, ITC) E->H I Cell-Based Respiration Assays (e.g., OCR Measurement) F->I G->J H->J I->J

Caption: General Experimental Workflow for Anti-Tubercular Drug Discovery.

Conclusion

The comparison between this compound and bedaquiline underscores the diverse therapeutic strategies being explored to combat tuberculosis. Bedaquiline's direct and potent inhibition of Mtb respiration through ATP synthase blockade has established it as a cornerstone of modern therapy for drug-resistant TB. This compound, while also demonstrating significant anti-tubercular activity, appears to operate through a distinct mechanism, likely by disrupting the synthesis of the mycobacterial cell wall.

For researchers and drug developers, this highlights the importance of a multi-pronged approach to anti-TB drug discovery. While direct respiratory inhibitors like bedaquiline are highly effective, compounds like this compound that target other essential pathways hold promise for new combination therapies that could shorten treatment duration and combat the emergence of resistance. Further elucidation of the precise mechanism of action of this compound and its direct effects on Mtb physiology, including respiration, will be critical in realizing its full therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Mtb-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information and procedural steps for the safe handling and disposal of Mtb-IN-4, ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile: A Necessary First Step

Without a specific SDS, a comprehensive hazard profile for this compound cannot be definitively established. However, as a potent biological inhibitor, it should be handled with care, assuming potential toxicity and biological activity. Researchers must conduct a risk assessment based on the known chemical class of the inhibitor, its mechanism of action, and any available toxicological data, even if preliminary.

Core Principles for this compound Disposal

The overriding principle for the disposal of any novel research chemical is to treat it as hazardous waste in the absence of conclusive safety data.[1] This ensures the highest level of safety and compliance with regulatory standards.

Key procedural steps include:

  • Segregation: Unwanted this compound and any materials contaminated with it (e.g., pipette tips, gloves, vials) should be segregated from general laboratory waste.[1]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound" or list its known chemical name if available.[2]

  • Containerization: Use appropriate, leak-proof containers for waste collection. Ensure containers are compatible with the chemical nature of this compound and any solvents used.[2]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department for waste pickup and disposal.[2][3][4]

Experimental Workflow and Disposal Pathway

The following diagram illustrates a typical workflow for experiments involving this compound and the subsequent disposal pathway.

This compound Experimental and Disposal Workflow

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, researchers should refer to internal data or data from the supplier regarding solubility, stability, and potency to inform their risk assessment and handling procedures. A general framework for documenting such information is provided below.

PropertyValueSource
Chemical Identifier This compoundInternal Designation/Supplier
Molecular Formula Not Publicly AvailableSupplier/Internal Analysis
Molecular Weight Not Publicly AvailableSupplier/Internal Analysis
Solubility e.g., Soluble in DMSOInternal/Supplier Data
Storage Temperature e.g., -20°C or -80°CSupplier Recommendation
Known Hazards Assume potent biological activityPrecautionary Principle

Best Practices for Handling and Storage

Given the lack of a formal SDS, the following best practices should be observed when handling and storing this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Storage: Store this compound in a designated, secure location, away from incompatible materials. Follow any specific storage conditions provided by the supplier, such as temperature and light sensitivity.[5]

Spill and Emergency Procedures

In the event of a spill, the primary concern is to prevent exposure and spread of the material.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Inform Supervisor and EHS: Notify your laboratory supervisor and your institution's EHS department.

  • Cleanup: Only trained personnel with appropriate PPE should perform the cleanup. Use an appropriate absorbent material for liquid spills. All cleanup materials should be disposed of as hazardous waste.

By adhering to these general but crucial safety and disposal protocols, researchers can continue their vital work on novel therapeutics like this compound while upholding the highest standards of laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.